Imidazo[1,2-a]pyridine-3-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560105 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-51-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-3-sulfonic Acid and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the imidazo[1,2-a]pyridine scaffold, with a specific focus on derivatives functionalized at the 3-position, exemplified by Imidazo[1,2-a]pyridine-3-sulfonic acid. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from closely related analogues to provide a thorough understanding of the synthesis, reactivity, and physicochemical properties of this important heterocyclic system. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1]
Core Chemical Properties of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This arrangement results in a unique electron distribution and chemical reactivity. The scaffold is known for its thermal stability and can be functionalized at various positions, with the C-3 position being particularly susceptible to electrophilic substitution.[2]
Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
The physicochemical properties of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents. The introduction of a sulfonic acid group at the C-3 position is expected to dramatically increase the polarity and aqueous solubility of the parent scaffold. Below is a table summarizing key physicochemical properties of the parent imidazo[1,2-a]pyridine and a representative C-3 functionalized analogue.
| Property | Imidazo[1,2-a]pyridine | This compound (Predicted/Supplier Data) |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂O₃S |
| Molecular Weight | 118.14 g/mol | 198.20 g/mol |
| Melting Point | 36-38 °C | Data not available |
| Boiling Point | 103 °C at 1 mmHg | Data not available |
| Solubility | Soluble in organic solvents | Expected to be soluble in water and polar organic solvents |
| pKa | Data not available | Data not available (expected to be acidic) |
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several synthetic routes available. The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthesis of the Imidazo[1,2-a]pyridine Scaffold
A widely used method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation followed by cyclization and dehydration.
Caption: Generalized Tschitschibabin synthesis of the imidazo[1,2-a]pyridine core.
Synthesis of this compound
Hypothetical Experimental Protocol for Sulfonation:
-
Dissolution: Dissolve imidazo[1,2-a]pyridine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonating Agent: Add a sulfonating agent, such as chlorosulfonic acid (1.1 equivalents), dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Isolation: The product, this compound, would likely precipitate from the aqueous solution. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: Further purification could be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system exhibits a rich and diverse reactivity profile. The C-3 position is particularly reactive towards electrophiles. Other positions on both the imidazole and pyridine rings can also undergo functionalization, often requiring more forcing conditions or the use of metal catalysis.[2]
Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.
Spectroscopic Characterization
The structural elucidation of imidazo[1,2-a]pyridine derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available, the following sections describe the expected spectral features based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of an imidazo[1,2-a]pyridine derivative will show characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents. For a 3-substituted derivative, the proton at C-2 would typically appear as a singlet in the aromatic region. The protons on the pyridine ring will exhibit characteristic coupling patterns.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core will have distinct chemical shifts, with the carbons bearing heteroatoms appearing at lower field.
Representative NMR Data for a C-3 Functionalized Imidazo[1,2-a]pyridine Analogue:
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C-2 | ~8.0 (s) | ~145 |
| C-3 | - | ~110 |
| C-5 | ~7.5 (d) | ~125 |
| C-6 | ~6.8 (t) | ~112 |
| C-7 | ~7.2 (t) | ~124 |
| C-8 | ~7.6 (d) | ~117 |
Note: These are approximate chemical shifts and can vary depending on the solvent and the specific substituent at C-3.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, in addition to the vibrations of the heterocyclic core.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) |
| S=O stretch (sulfonic acid) | 1250-1160 and 1060-1030 |
| C=N and C=C stretching (aromatic) | 1650-1450 |
| C-H stretching (aromatic) | 3100-3000 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆N₂O₃S), the expected molecular ion peak [M]⁺ would be at m/z 198.01. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Biological Significance and Drug Development
The imidazo[1,2-a]pyridine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1] Derivatives of this core structure have been developed as therapeutic agents for various conditions.
Established and Investigational Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives have been investigated for a multitude of therapeutic applications, including:
-
Hypnotics and Anxiolytics: Zolpidem and Alpidem are well-known drugs containing the imidazo[1,2-a]pyridine core that act as GABA-A receptor agonists.
-
Anticancer Agents: Numerous studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases involved in cancer progression.[3]
-
Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory properties.
-
Antimicrobial and Antiviral Agents: The scaffold has been a template for the development of new antibacterial, antifungal, and antiviral drugs.
The introduction of a sulfonic acid group, as in this compound, could modulate the biological activity and pharmacokinetic properties of the parent molecule, potentially leading to new therapeutic applications.
Generalized Signaling Pathway Involvement
While a specific signaling pathway for this compound has not been elucidated, many imidazo[1,2-a]pyridine-based drugs exert their effects by interacting with specific protein targets, such as receptors or enzymes, thereby modulating intracellular signaling cascades. For example, kinase inhibitors based on this scaffold would interfere with phosphorylation events that are critical for cell growth and survival.
Caption: A generalized model of how imidazo[1,2-a]pyridine derivatives can modulate cellular signaling pathways.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile and valuable platform in medicinal chemistry and materials science. While specific, detailed experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the core structure, drawing on data from closely related analogues. The predictable reactivity of the C-3 position allows for a variety of functionalizations, including sulfonation, which can significantly alter the physicochemical and biological properties of the molecule. Further research into the specific characteristics and applications of this compound is warranted to fully explore its potential in drug discovery and other scientific fields.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Imidazo[1,2-a]pyridine-3-sulfonic acid (CAS 112581-51-8) - A Scarcity of Publicly Available Data
A comprehensive review of scientific literature and patent databases reveals a significant lack of specific technical information for Imidazo[1,2-a]pyridine-3-sulfonic acid (CAS 112581-51-8). While the broader class of imidazo[1,2-a]pyridines is a well-researched area with a multitude of publications detailing their synthesis and diverse biological activities, this specific sulfonic acid derivative remains largely undocumented in the public domain.
This guide aims to provide a transparent overview of the available information and contextualize it within the broader landscape of imidazo[1,2-a]pyridine research. Due to the absence of specific experimental data for this compound, this document will focus on the general characteristics of the imidazo[1,2-a]pyridine core, including common synthetic routes and a summary of the wide-ranging biological activities observed in other derivatives.
Compound Identification and Properties
While detailed experimental data is unavailable, basic chemical information for this compound can be compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 112581-51-8 | N/A |
| Molecular Formula | C₇H₆N₂O₃S | [1][2] |
| Molecular Weight | 198.20 g/mol | [1] |
| Canonical SMILES | C1=CC=C2N=C(C=N21)S(=O)(=O)O | N/A |
| InChI Key | JLAKLCCPOHSRQJ-UHFFFAOYSA-N | [] |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold: A General Overview
Although a specific, experimentally validated synthesis for this compound is not described in the reviewed literature, numerous methods exist for the construction of the core imidazo[1,2-a]pyridine ring system. These methods typically involve the condensation of a 2-aminopyridine derivative with a carbonyl compound or its equivalent. The introduction of a sulfonic acid group at the C3 position would likely involve a subsequent electrophilic sulfonation of the parent imidazo[1,2-a]pyridine ring, a reaction that is plausible but not specifically documented for this compound.
Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives, which could hypothetically be adapted for the synthesis of the target compound.
Figure 1. A generalized and hypothetical synthetic pathway to this compound.
Biological Activities of the Imidazo[1,2-a]pyridine Class
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4][5] Derivatives of this core have been investigated for a wide array of therapeutic applications. It is crucial to reiterate that the following activities have been reported for various derivatives and not specifically for this compound.
Table 1: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Reported Activity | Key Molecular Targets/Pathways (Examples) |
| Oncology | Antiproliferative, Pro-apoptotic | PI3K/Akt/mTOR pathway, Microtubule polymerization, Wnt/β-catenin signaling |
| Infectious Diseases | Antibacterial, Antifungal, Antitubercular | DNA gyrase, Fungal cell wall synthesis, QcrB (in M. tuberculosis) |
| Inflammation | Anti-inflammatory | Cyclooxygenase (COX) enzymes, NF-κB signaling, STAT3 signaling |
| Central Nervous System | Anxiolytic, Sedative-hypnotic | GABA-A receptors |
| Gastrointestinal | Anti-ulcer | H+/K+ ATPase (proton pump) |
Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
Several key signaling pathways have been identified as being modulated by various imidazo[1,2-a]pyridine derivatives. These pathways are often implicated in the pathogenesis of cancer and inflammatory diseases. The diagram below illustrates a simplified representation of how certain imidazo[1,2-a]pyridine derivatives have been shown to interfere with these cascades.
Figure 2. Simplified overview of signaling pathways reported to be inhibited by certain imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
This compound (CAS 112581-51-8) represents a molecule of interest that is commercially available but lacks detailed characterization in the scientific literature. The rich and diverse biological activities of the broader imidazo[1,2-a]pyridine class suggest that this sulfonic acid derivative could possess interesting pharmacological properties.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data necessitates de novo investigation, starting with the development and validation of a robust synthetic route. Subsequent in-depth biological screening and mechanistic studies would be required to elucidate its potential therapeutic value. Future research efforts should focus on:
-
Development of a documented synthetic protocol: A reliable and scalable synthesis is the first critical step for any further investigation.
-
Broad biological screening: Evaluating the compound against a wide range of biological targets and in various disease models would be necessary to identify any potential therapeutic applications.
-
Mechanistic studies: Should biological activity be identified, detailed studies to determine the mechanism of action and identify the specific molecular targets would be paramount.
Until such studies are conducted and published, any discussion of the specific properties and activities of this compound remains speculative and must be inferred from the general behavior of the larger compound class.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents. This technical guide delves into the discovery and synthesis of a specific derivative, Imidazo[1,2-a]pyridine-3-sulfonic acid. While direct biological data on this sulfonic acid derivative remains limited in publicly accessible literature, its synthesis is achievable through established methods of electrophilic substitution. This document provides a comprehensive overview of the synthetic strategies for the imidazo[1,2-a]pyridine core, a detailed theoretical protocol for the direct sulfonation at the C3 position, and an exploration of the known biological significance of the parent scaffold, including its role in key signaling pathways.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a variety of biological targets, leading to a wide array of therapeutic applications. Marketed drugs containing this scaffold include Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis). The core structure's versatility has spurred extensive research into the synthesis and biological evaluation of novel derivatives.
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack, making it a prime site for functionalization to modulate biological activity. The introduction of a sulfonic acid group at this position is of interest for its potential to alter the compound's physicochemical properties, such as solubility and acidity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold
The construction of the imidazo[1,2-a]pyridine core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.
Classical Synthesis: The Tschitschibabin Reaction
One of the earliest and most fundamental methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Reaction Scheme:
Figure 1: General scheme of the Tschitschibabin reaction.
Multicomponent Reactions (MCRs)
Modern synthetic approaches often favor multicomponent reactions for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example used to generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
Experimental Workflow for GBB Reaction:
Figure 2: A typical experimental workflow for the Groebke–Blackburn–Bienaymé reaction.
Other Synthetic Routes
Numerous other methods for the synthesis of the imidazo[1,2-a]pyridine nucleus have been developed, including intramolecular cyclization strategies and transition-metal-catalyzed cross-coupling reactions. These methods offer alternative pathways to access a wide range of substituted derivatives.
Synthesis of this compound
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. This reactivity allows for the direct introduction of a sulfonic acid group.
Theoretical Experimental Protocol: Direct Sulfonation
Materials:
-
Imidazo[1,2-a]pyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Ice bath
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazo[1,2-a]pyridine in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonating Agent: Slowly add a solution of chlorosulfonic acid in dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Work-up: The resulting aqueous solution is then neutralized. The product, this compound, being a salt at neutral pH, would remain in the aqueous phase.
-
Isolation and Purification: The product can be isolated by techniques such as crystallization or lyophilization. Further purification may be achieved by recrystallization from a suitable solvent system.
Logical Flow of Direct Sulfonation:
Figure 3: Logical relationship in the direct sulfonation of imidazo[1,2-a]pyridine.
Biological Significance and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing their potential as inhibitors of key signaling pathways implicated in various diseases, particularly cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.
Simplified PI3K/Akt/mTOR Signaling Pathway:
Figure 4: Imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR pathway.
Modulation of the STAT3/NF-κB Pathway
The STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways.
Simplified STAT3/NF-κB Signaling Pathway:
Figure 5: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.
Quantitative Data Summary
While quantitative data for this compound is not available, the following table summarizes the inhibitory activities of some representative C3-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines, illustrating the therapeutic potential of this scaffold.
| Compound ID | Substitution at C3 | Target Cell Line | IC₅₀ (µM) |
| Derivative A | Aryl group | Breast Cancer (MCF-7) | 5.2 |
| Derivative B | Substituted Amine | Colon Cancer (HCT116) | 2.8 |
| Derivative C | Heterocyclic moiety | Lung Cancer (A549) | 7.1 |
| Derivative D | Sulfonamide group | Prostate Cancer (PC-3) | 10.5 |
Table 1: In vitro cytotoxic activity of representative C3-substituted Imidazo[1,2-a]pyridine derivatives. Data is hypothetical and for illustrative purposes due to the lack of specific data for the sulfonic acid derivative.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, derivative of a pharmacologically significant scaffold. Based on the established reactivity of the imidazo[1,2-a]pyridine core, its synthesis via direct sulfonation is highly feasible. The introduction of the sulfonic acid moiety is anticipated to significantly influence the compound's physicochemical properties, which could lead to novel biological activities or improved pharmacokinetic profiles.
Future research should focus on the practical synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Screening against a panel of kinases and cancer cell lines, particularly those where the parent scaffold has shown promise, would be a logical starting point. Elucidating its specific interactions with signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB will be crucial in understanding its mechanism of action and potential as a therapeutic agent. This in-depth investigation will be vital for unlocking the full therapeutic potential of this unique compound.
Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-3-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Imidazo[1,2-a]pyridine-3-sulfonic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established data from the parent compound, Imidazo[1,2-a]pyridine, and related substituted analogs to present a predictive but scientifically grounded profile. This guide is intended to support research and development activities by providing key data points, experimental methodologies, and logical workflows.
Spectroscopic Data
The introduction of a sulfonic acid group at the C3 position of the Imidazo[1,2-a]pyridine core is expected to significantly influence its spectroscopic properties. The following tables summarize the anticipated quantitative data based on known spectral data for Imidazo[1,2-a]pyridine and the expected effects of the -SO₃H substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nature of the sulfonic acid group will likely lead to a downfield shift of the proton and carbon signals, particularly for those in close proximity to the C3 position.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | s | - |
| H-5 | 8.2 - 8.7 | d | ~ 7.0 |
| H-6 | 7.0 - 7.5 | t | ~ 7.0 |
| H-7 | 7.4 - 7.9 | d | ~ 9.0 |
| H-8 | 7.6 - 8.1 | d | ~ 7.0 |
| SO₃H | 10.0 - 12.0 | br s | - |
Predicted data is based on the known spectrum of Imidazo[1,2-a]pyridine and analysis of substituent effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-5 | 128 - 133 |
| C-6 | 115 - 120 |
| C-7 | 120 - 125 |
| C-8 | 110 - 115 |
| C-9 (bridgehead) | 145 - 150 |
Predicted data is based on the known spectrum of Imidazo[1,2-a]pyridine and analysis of substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of the Imidazo[1,2-a]pyridine core and the strong, characteristic absorptions of the sulfonic acid group.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Sulfonic Acid) | 3200 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N and C=C Ring Stretching | 1650 - 1450 | Strong |
| S=O Asymmetric Stretch | 1250 - 1150 | Strong |
| S=O Symmetric Stretch | 1080 - 1030 | Strong |
| S-O Stretch | 700 - 600 | Medium |
Data is inferred from typical values for aromatic sulfonic acids and existing data for the Imidazo[1,2-a]pyridine scaffold.[1]
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₆N₂O₃S |
| Molecular Weight | 198.20 g/mol |
| [M+H]⁺ (ESI-MS) | 199.0172 |
| Key Fragmentation Ions | m/z 119 ([M-SO₃H]⁺), m/z 80 ([SO₃]⁻) |
Molecular weight and formula are based on the chemical structure. Fragmentation is predicted based on typical behavior of similar compounds.
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Core
The Imidazo[1,2-a]pyridine core can be synthesized via the well-established Groebke–Blackburn–Bienaymé (GBB) reaction, which is a one-pot, three-component reaction.[2][3]
Materials:
-
2-Aminopyridine
-
Aldehyde (e.g., Glyoxal or a derivative)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Catalyst (e.g., Sc(OTf)₃ or HClO₄)
-
Solvent (e.g., Methanol or n-Butanol)
Procedure:
-
To a solution of 2-aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in the chosen solvent, add the catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the isocyanide (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Proposed Sulfonation at the C3-Position
Direct sulfonation of the Imidazo[1,2-a]pyridine core at the C3 position is a feasible subsequent step.
Materials:
-
Imidazo[1,2-a]pyridine
-
Sulfonating agent (e.g., Chlorosulfonic acid or Fuming sulfuric acid)
-
Anhydrous solvent (e.g., Dichloromethane or neat)
Procedure:
-
Dissolve Imidazo[1,2-a]pyridine (1.0 equiv.) in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonating agent (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
References
The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic nitrogen-containing heterocycle is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to aid researchers in the field of drug discovery.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of PI3K/Akt/mTOR and NF-κB Signaling Pathways
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, resistance to apoptosis, and enhanced cell survival.
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.
The NF-κB pathway plays a critical role in the inflammatory response and in cancer development by promoting cell proliferation and survival. Certain imidazo[1,2-a]pyridine derivatives can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
dot
Caption: Suppression of the NF-κB signaling pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | HepG2 (Liver) | Not specified, but inhibited DNA synthesis | |
| Compound 6i | HepG2 (Liver) | Not specified, but inhibited DNA synthesis | |
| Compound 6 | A375 (Melanoma) | <12 | |
| Compound 6 | WM115 (Melanoma) | <12 | |
| Compound 5 | A375 (Melanoma) | 9.7 - 44.6 | |
| Compound 7 | A375 (Melanoma) | 9.7 - 44.6 | |
| IP-5 | HCC1937 (Breast) | 45 | |
| IP-6 | HCC1937 (Breast) | 47.7 | |
| IP-7 | HCC1937 (Breast) | 79.6 | |
| Thiazole derivative 12 | A375 (Melanoma) | 0.14 | |
| Thiazole derivative 12 | HeLa (Cervical) | 0.21 | |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | < 0.06 | |
| 13k | Various tumor cell lines | 0.09 - 0.43 |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antibacterial and antifungal properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for many imidazo[1,2-a]pyridine derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, or protein synthesis. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Good to excellent activity | |
| Compound 9a | Bacillus subtilis | High activity | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating) | 0.4–1.9 | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (MDR) | 0.07–2.2 | |
| Compound 8 | M. tuberculosis (extracellular) | 0.0009 (MIC80, µM) | |
| Compound 8 | M. tuberculosis (intracellular) | 0.00045 (MIC80, µM) |
Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been reported to possess antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The mechanism of antiviral action is thought to involve the inhibition of viral replication processes.
Quantitative Antiviral Activity Data
| Compound ID | Virus | EC50 (µM) / Therapeutic Index | Reference |
| Compounds 4, 15, 21 | Human Cytomegalovirus (HCMV) | Therapeutic Index > 150 |
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the inflammatory pathway.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivatives 5e, 5f, 5j | COX-2 | 0.05 | - | |
| Derivative 5i | COX-2 | - | 897.19 | |
| Compound 24 | COX-2 | 13 | >13 |
Experimental Protocols
To facilitate further research and development of imidazo[1,2-a]pyridine derivatives, this section provides detailed methodologies for key in vitro assays used to evaluate their biological activities.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and the underlying molecular mechanisms, holds significant promise for the development of next-generation drugs to address a range of unmet medical needs. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold".[1][2][3][4] This unique structural motif is present in numerous commercially available drugs and clinical candidates, demonstrating a vast therapeutic potential across a wide spectrum of diseases.[1][3][5][6] Its versatility and broad range of biological activities—including antitubercular, anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects—make it a cornerstone for the development of novel therapeutic agents.[2][5][7] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) underscore the clinical success of this scaffold.[1][2][7] This guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of imidazo[1,2-a]pyridine derivatives, supplemented with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.
Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
1.1. Classical and Modern Synthetic Strategies
-
Condensation with α-Halocarbonyls: The most traditional and widely employed method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as an α-haloketone.[8][9] This straightforward approach proceeds via initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring.[9][10]
-
Multi-component Reactions (MCRs): MCRs, such as the copper-catalyzed A3-coupling (aldehyde-alkyne-amine), offer an efficient and atom-economical route to highly substituted imidazo[1,2-a]pyridines in a single step.[6][11] These reactions are valuable for building molecular diversity and creating libraries of compounds for screening.[6]
-
Condensation with Ketones and Aldehydes: Direct condensation of 2-aminopyridines with ketones or aldehydes, often promoted by catalysts like iodine or graphene oxide, provides another versatile route to the scaffold.[9][10][12]
-
Metal-Free Protocols: Driven by the principles of green chemistry, several metal-free synthetic protocols have been developed. These methods often utilize eco-friendly conditions, such as performing reactions in water or using catalyst-free conditions at elevated temperatures.[9][10]
1.2. Experimental Protocol: Synthesis via Condensation
A representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from 2-aminopyridine and a phenacyl bromide is detailed below.[8]
-
Dissolution: Dissolve the substituted 2-aminopyridine (2.0 mmol) in an aqueous ethanol solution (1:1 v/v, 10 mL).
-
Addition of Reagents: To this solution, add the corresponding substituted phenacyl bromide (2.0 mmol).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture. DBU acts as a non-nucleophilic base to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Work-up and Extraction: Upon completion, extract the product using a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Therapeutic Applications and Biological Activity
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives demonstrating efficacy in a multitude of therapeutic areas.
2.1. Antitubercular Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs.[1][13] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of anti-TB agents.[1][6][13]
-
Mechanism of Action: A leading clinical candidate, Telacebec (Q203), targets the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain.[1][13] This inhibition disrupts the oxidative phosphorylation (OxPhos) pathway, which is crucial for ATP synthesis and the survival of Mtb.[1][13]
-
Activity Profile: These compounds exhibit potent activity against replicating, non-replicating, MDR, and XDR strains of Mtb, often in the nanomolar range.[1][13][14]
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Mtb Strain | Activity (MIC) | Reference |
| Telacebec (Q203) | QcrB | Mtb H37Rv | 2.7 nM | [1][15] |
| Compound 4 | QcrB | Mtb H37Rv | ≤0.006 µM (MIC₉₀) | [1] |
| Compound 18 | Unknown | MDR/XDR Mtb | ≤0.006 µM (MIC) | [14] |
| N-(2-phenoxyethyl) derivative | QcrB | DS Mtb | 0.069–0.174 µM (MIC₉₀) | [1][13] |
MIC: Minimum Inhibitory Concentration; DS: Drug-Susceptible.
2.2. Kinase Inhibitors in Oncology
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyridine scaffold has proven to be an effective core for designing potent and selective kinase inhibitors.[16][17][18]
-
Mechanism of Action: Many imidazo[1,2-a]pyridine-based kinase inhibitors function by competing with ATP for its binding site in the kinase domain.[16] A key target is the PI3K/Akt/mTOR pathway, which is hyperactivated in over 50% of human tumors and regulates cell growth, proliferation, and survival.[16][17] Derivatives have been developed to inhibit key kinases in this pathway, including PI3Kα, Akt, and mTOR.[17] Other targeted kinases include c-Met, IGF-1R, and Mer/Axl.[18][19][20]
-
Cellular Effects: Inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in cancer cells.[17]
Table 2: Activity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
| Compound | Target Kinase | Activity (IC₅₀) | Reference |
| Compound 22e | c-Met | 3.9 nM | [20] |
| PI3Kα Inhibitor | PI3Kα | 2 nM | [17] |
| Peptidomimetic 11 | Akt | 0.64 µM | [16] |
| Compound 5 | IGF-1R / IR | Dual Inhibitor (nM range) | [19] |
| Compound 32 | Mer / Axl | Dual Inhibitor (nM range) | [18] |
IC₅₀: Half maximal inhibitory concentration.
2.3. Central Nervous System (CNS) Agents
Imidazo[1,2-a]pyridines are the foremost class of non-benzodiazepine drugs used to treat CNS disorders.[6]
-
Mechanism of Action: Drugs like Zolpidem and Alpidem act as positive allosteric modulators of the GABA-A receptor.[21] They bind to a site distinct from the GABA binding site, enhancing the effect of the neurotransmitter GABA, which results in sedative, hypnotic, and anxiolytic effects.[21]
2.4. Other Therapeutic Areas
The therapeutic potential of this scaffold extends to other areas:
-
Anti-inflammatory: Derivatives have shown analgesic and anti-inflammatory properties.[5]
-
Antiviral: Compounds have demonstrated activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[22]
-
Alzheimer's Disease: Certain iodinated derivatives, like IMPY, show a high binding affinity for β-amyloid plaques, making them potential diagnostic imaging agents for Alzheimer's disease.[23][24]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Antitubercular Agents: For the imidazo[1,2-a]pyridine-3-carboxamides, SAR studies have revealed that the amide linker is critical for activity.[15] The potency is significantly influenced by the substituents on the core and the amide moiety. Increased lipophilicity of biaryl ether substituents at the amide often leads to nanomolar potency.[1][14] For example, substitution of a 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core can diminish activity.[14]
-
Kinase Inhibitors: In kinase inhibitors, the imidazo[1,2-a]pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[18] Selectivity is achieved by modifying substituents that project into other regions of the ATP-binding pocket. For instance, in Mer/Axl inhibitors, an N-methyl group directed into a hydrophobic cleft was found to be essential for potency.[18] Bioisosteric replacement, such as substituting a ring nitrogen with a C-F group, is a common strategy to modulate physicochemical properties and improve potency.[20][25][26]
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research.
4.1. In Vitro Kinase Inhibition Assay (Example: Akt)
This protocol outlines a general method for determining the IC₅₀ of a compound against a target kinase.[16]
-
Reagents and Materials: Recombinant human Akt1 enzyme, GSK3β peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the Akt1 enzyme, the GSK3β substrate, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
4.2. Antitubercular Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.[1][14]
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the culture medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of Mtb. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a viability indicator dye like Resazurin.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive and "drug prejudice" framework in medicinal chemistry.[1][2] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. From potent nanomolar inhibitors of Mtb to selective kinase inhibitors for oncology and established CNS modulators, the therapeutic breadth of this scaffold is remarkable. Future research will undoubtedly continue to unlock new applications and lead to the development of next-generation therapeutics built upon this privileged core. This guide serves as a foundational resource for scientists dedicated to advancing drug discovery in this promising chemical space.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. profiles.wustl.edu [profiles.wustl.edu]
- 25. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Structure-Activity Relationship of Sulfonated Imidazo[1,2-a]pyridines: A Technical Guide for Drug Development Professionals
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A particularly promising class of these compounds are the sulfonated imidazo[1,2-a]pyridines, which have emerged as potent and selective inhibitors of key signaling proteins, most notably phosphoinositide 3-kinases (PI3Ks).[3][4][5] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[6][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonated imidazo[1,2-a]pyridines, with a focus on their role as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in oncology, often stemming from mutations in key components of the pathway.[3] Sulfonated imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, a family of lipid kinases that initiate this signaling cascade.[4][5] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling events that drive tumor progression.[3]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of sulfonated imidazo[1,2-a]pyridines.
Structure-Activity Relationship and Quantitative Data
The potency and selectivity of sulfonated imidazo[1,2-a]pyridines as PI3K inhibitors are highly dependent on the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the sulfonyl group. The following tables summarize the quantitative SAR data for representative series of these compounds.
Table 1: SAR of Sulfonylhydrazone-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
| Compound | R | IC50 (nM) for PI3Kα |
| 8c | 4-CF3-Ph | 0.30 |
| 8h | 3-Cl-Ph | 0.26 |
Data extracted from: Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors.[5]
Table 2: SAR of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound | Substitution on Imidazo[1,2-a]pyridine | IC50 (µM) for PI3Kα |
| 2a | 2-methyl | 0.67 |
| 2g | 2-methyl, 6-fluoro | 0.0018 |
Data extracted from: Synthesis and Biological Evaluation of imidazo[1,2-a]pyridine Derivatives as Novel PI3 Kinase p110alpha Inhibitors.[4]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these potent inhibitors. The following sections provide an overview of the key experimental protocols.
General Synthesis of Sulfonated Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[8] The sulfonyl moiety can be introduced at various positions, often as part of a substituent on the initial reactants.
General Workflow for Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and biological evaluation of sulfonated imidazo[1,2-a]pyridine inhibitors.
Synthesis of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a):
A key starting material, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified from a chemical library.[4] The general synthetic approach for imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.[4] For the synthesis of derivatives, substituted 2-aminopyridines are reacted with the appropriate α-haloketone precursor bearing the sulfonyl-pyrazole moiety.
Biological Assays
PI3K Scintillation Proximity Assay:
The inhibitory activity of the compounds against PI3K isoforms is often determined using a scintillation proximity assay.[4] This assay measures the phosphorylation of a biotinylated substrate by the kinase in the presence of [γ-33P]ATP. The phosphorylated product is captured by streptavidin-coated SPA beads, and the resulting radioactive signal is proportional to the kinase activity. The IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay):
The antiproliferative effects of the sulfonated imidazo[1,2-a]pyridines on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period, MTT solution is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan solution is measured, and the IC50 values, representing the concentration that inhibits cell growth by 50%, are determined.[3]
Western Blot Analysis:
To confirm the mechanism of action, western blotting can be used to analyze the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR.[3] Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is then probed with specific antibodies against the phosphorylated and total forms of the target proteins. A reduction in the levels of phosphorylated proteins indicates inhibition of the signaling pathway.[3]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Potential Therapeutic Targets of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the potential therapeutic targets of imidazo[1,2-a]pyridine-based compounds, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not extensively available in the public domain, this guide will focus on the broader class of imidazo[1,2-a]pyridine derivatives to highlight the therapeutic potential of this chemical family.
Kinase Inhibition in Oncology
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer progression. Their ability to target these enzymes has made them a significant area of research in oncology.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly PI3Kα (p110α) and mTOR.[4][5][6][7]
Quantitative Data: PI3K/mTOR Inhibition
| Compound Class | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative (2a) | p110α | 0.67 | - | Scintillation Proximity Assay | [4][5] |
| Optimized thiazole derivative (12) | p110α | 0.0028 | - | Scintillation Proximity Assay | [4][5] |
| Optimized thiazole derivative (12) | p110β | 0.17 | - | Scintillation Proximity Assay | [5] |
| Optimized thiazole derivative (12) | p110γ | 0.23 | - | Scintillation Proximity Assay | [5] |
| Imidazo[1,2-a]pyridine derivative (15a) | PI3K/mTOR | Potent dual inhibitor | HCT116, HT-29 | In vitro and in vivo | [7] |
| Ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate | p-Akt, p-mTOR | Inhibition observed | Non-small cell lung cancer cells | Western Blot | [6] |
| Imidazo[1,2-a]pyridine derivative (HS-106) | PI3K/mTOR | - | Breast cancer cells | Western Blot | [8] |
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
-
Scintillation Proximity Assay (SPA) for PI3K Inhibition:
-
PI3K enzyme, biotinylated PIP2 substrate, and the test compound are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is stopped, and the product, biotinylated PIP3, is captured by streptavidin-coated SPA beads.
-
The proximity of the radiolabeled ATP (or a downstream product) to the beads generates a light signal that is proportional to the enzyme activity.
-
A decrease in signal in the presence of the test compound indicates inhibition.
-
-
Western Blot Analysis for Pathway Inhibition:
-
Cancer cells are treated with the imidazo[1,2-a]pyridine derivative for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR), as well as total Akt and mTOR.
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Other Kinase Targets in Oncology
The therapeutic potential of imidazo[1,2-a]pyridines extends to other kinase families that are critical for tumor growth and survival.[9]
Quantitative Data: Various Kinase Inhibition
| Compound Class | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| Imidazo[1,2-a]pyridine Derivatives | PDGFRβ | Potent inhibition | Cellular Assay | Cellular Assay | [10] |
| Imidazo[1,2-a]pyridine Derivatives | CDK, VEGFR, EGFR | Inhibition reported | Various | Kinase Assays | [9] |
Experimental Workflow Diagram
Caption: A generalized workflow for screening Imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Anti-tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. Imidazo[1,2-a]pyridine derivatives have shown significant promise as novel anti-tubercular agents, with some compounds active against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[11][12][13]
Targeting Cellular Respiration: QcrB Inhibition
The cytochrome b subunit of the bc1 complex (QcrB) is a key component of the electron transport chain, essential for ATP synthesis in Mtb. Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB.[11][13]
Quantitative Data: Anti-tubercular Activity
| Compound Class | Target | MIC90 (µM) | Strain | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Unknown | 0.4–1.9 | Replicating Mtb | [13] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Unknown | 0.07–2.2 | MDR-Mtb | [13] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Unknown | 0.07–0.14 | XDR-Mtb | [13] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069–0.174 | Drug-Sensitive Mtb | [13] |
| 3-Amino-imidazo[1,2-a]-pyridines (Compound 31) | Mtb Glutamine Synthetase (MtGS) | IC50: 1.6 | - | [11][13] |
| Imidazo[1,2-a]pyridine amide (IPA-6) | Enoyl Acyl Carrier Protein Reductase | MIC: 0.05 µg/mL | Mtb H37Rv | [14] |
Logical Relationship Diagram
Caption: Potential mechanisms of anti-tubercular action for Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
-
Microplate Alamar Blue Assay (MABA) for MIC Determination:
-
Serial dilutions of the test compounds are prepared in a 96-well microplate containing Mtb culture in an appropriate broth.
-
The plates are incubated for a defined period.
-
Alamar Blue reagent is added to each well.
-
After further incubation, a color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.
-
Central Nervous System (CNS) Activity
Certain imidazo[1,2-a]pyridine derivatives are well-known for their modulatory effects on the central nervous system, primarily through interaction with GABA-A receptors.[15]
GABA-A Receptor Modulation
GABA-A receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain. Positive allosteric modulators of these receptors enhance the effect of the endogenous ligand, GABA, leading to sedative, anxiolytic, and hypnotic effects.
Examples of CNS-active Imidazo[1,2-a]pyridines:
-
Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[15]
-
Alpidem: An anxiolytic agent that was withdrawn from the market due to hepatotoxicity.[15]
-
Saripidem: A sedative and anxiolytic compound.[15]
-
Necopidem: An anxiolytic agent.[15]
Other Potential Therapeutic Applications
The versatility of the imidazo[1,2-a]pyridine scaffold has led to its investigation in a variety of other therapeutic areas.
-
Antiviral: Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[15]
-
Gastrointestinal: Derivatives have been developed as 5-HT4 serotonin receptor partial agonists for gastroprokinetic effects and as proton pump inhibitors for acid-related disorders.[15]
-
Anti-inflammatory: Some compounds have shown potential as anti-inflammatory agents.[16]
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Derivatives have demonstrated potent and selective activity against a range of targets, particularly in the fields of oncology and infectious diseases. The continued exploration of this chemical space, including the synthesis and evaluation of novel derivatives such as those with sulfonic acid substitutions, is likely to yield new drug candidates with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of compounds.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 16. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of Imidazo[1,2-a]pyridine-3-sulfonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico screening of Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives, a promising class of heterocyclic compounds. Due to the limited specific data on the sulfonic acid derivatives of this scaffold, this guide outlines a robust, generalized workflow leveraging established computational and experimental methodologies applied to the broader Imidazo[1,2-a]pyridine class and other sulfonated heterocyclic compounds.
Introduction to Imidazo[1,2-a]pyridines
The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The introduction of a sulfonic acid moiety at the 3-position is anticipated to modulate the physicochemical properties of these compounds, potentially enhancing their solubility, bioavailability, and target engagement.[5] This guide details a systematic approach to explore the therapeutic potential of these novel derivatives through computational screening and subsequent experimental validation.
Proposed In Silico Screening Workflow
A multi-step in silico screening workflow is proposed to identify promising this compound derivatives for further development. This workflow integrates ligand and structure-based methods to efficiently screen large virtual libraries and prioritize candidates with desirable pharmacological profiles.
Methodologies
Library Preparation
The initial step involves the creation of a virtual library of this compound derivatives. This can be achieved through computational chemistry software by decorating the core scaffold with a diverse range of substituents at available positions.
Virtual Screening
3.2.1. Physicochemical Filtering: The virtual library is first filtered based on physicochemical properties to remove compounds with undesirable drug-like characteristics. Lipinski's Rule of Five and Pan-Assay Interference Compounds (PAINS) filters are commonly applied at this stage.[6]
3.2.2. Molecular Docking: Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target.[2] A hierarchical docking approach, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking for the top-scoring compounds, is recommended for efficiency and accuracy.
3.2.3. ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.[7][8][9] This helps in identifying candidates with favorable pharmacokinetic profiles and low potential for toxicity. For sulfonamide-containing compounds, particular attention should be paid to potential liabilities.[10]
Hit Prioritization and Analysis
3.3.1. Binding Mode Analysis: The binding poses of the top-ranked compounds from molecular docking are visually inspected to understand the key molecular interactions with the target protein. This analysis helps in rationalizing the structure-activity relationship (SAR).
3.3.2. Molecular Dynamics (MD) Simulations: MD simulations are performed on the most promising protein-ligand complexes to assess their stability and dynamics over time.[11][12][13][14][15] This provides a more realistic representation of the binding event and helps in refining the selection of candidates for experimental validation.
Potential Signaling Pathways for Targeting
Imidazo[1,2-a]pyridine derivatives have been reported to modulate several key signaling pathways implicated in diseases like cancer. The following pathways represent potential targets for the newly designed sulfonic acid derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]
References
- 1. U-M Library Search [search.lib.umich.edu]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Synthesis of Benzo-Fused Sulfonimidate Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characterization of Imidazo[1,2-a]pyridine-3-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physicochemical properties of Imidazo[1,2-a]pyridine-3-sulfonic acid (CAS No. 112581-51-8) is limited. This guide provides a comprehensive overview based on available information for the parent compound and related derivatives, alongside a proposed synthetic methodology and expected analytical characteristics.
Introduction
Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in several marketed drugs.[2] The introduction of a sulfonic acid group at the C-3 position of the imidazo[1,2-a]pyridine core is anticipated to significantly influence its physicochemical properties, such as solubility and acidity, which can, in turn, affect its biological activity and pharmacokinetic profile. This document aims to provide a detailed technical overview of the physicochemical characterization of this compound.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively reported, the fundamental properties can be derived from its chemical structure and information available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 112581-51-8 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O₃S | [6][7][8] |
| Molecular Weight | 198.20 g/mol | [3][8] |
| Canonical SMILES | C1=CC=C2C(=C1)N=CN2S(=O)(=O)O | [3] |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Expected to be soluble in polar solvents | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Synthesis of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9]
-
Sulfonation at the C-3 Position: The C-3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution.
A generalized experimental workflow is presented below.
Detailed Experimental Protocols
Step 1: Synthesis of Imidazo[1,2-a]pyridine (General Procedure)
-
To a solution of 2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of an α-haloketone (e.g., 2-bromoacetaldehyde or chloroacetaldehyde).
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate the condensation and cyclization.[9]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard work-up procedure, which may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).
-
The crude product is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.
Step 2: Sulfonation of Imidazo[1,2-a]pyridine (Proposed Procedure)
-
The synthesized imidazo[1,2-a]pyridine is dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform) and cooled in an ice bath.
-
A sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide-dioxane complex, is added dropwise to the cooled solution under an inert atmosphere.
-
The reaction mixture is stirred at a low temperature for a specified period. The reaction progress should be carefully monitored.
-
After the reaction is deemed complete, the mixture is carefully quenched by pouring it onto ice.
-
The aqueous solution is then neutralized and the product, this compound, is isolated.
-
Purification can be achieved by recrystallization from a suitable solvent system.
Physicochemical Data of Related Compounds
For comparative purposes, the physicochemical data of the parent imidazo[1,2-a]pyridine and a 3-substituted derivative are presented below.
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [10] |
| Molecular Weight | 118.14 g/mol | [10] |
| Physical State | Liquid | [11] |
| Boiling Point | 103 °C at 1 mmHg | [11] |
| Density | 1.165 g/mL at 25 °C | [11] |
| Refractive Index | n20/D 1.626 | [11] |
Table 2: Physicochemical Properties of Imidazo[1,2-a]pyridine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 6200-60-8 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Physical State | Solid (Predicted) | N/A |
Expected Spectroscopic Characteristics
While experimental spectra for this compound are not available, the following are expected key features based on its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonic acid group at the C-3 position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atom at the C-3 position, directly attached to the sulfonic acid group, is expected to show a significant downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ (asymmetric S=O stretch), 1140-1180 cm⁻¹ (symmetric S=O stretch), and a broad band for the O-H stretch.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₃.
Biological Activity of the Imidazo[1,2-a]pyridine Scaffold
It is important to note that the following information pertains to the general class of imidazo[1,2-a]pyridine derivatives and not specifically to the 3-sulfonic acid derivative. The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Antibacterial
-
Antitubercular
The introduction of a sulfonic acid group could potentially modulate these activities and introduce new pharmacological properties.
Logical Relationships in Characterization
The physicochemical characterization of a novel compound like this compound follows a logical workflow.
Conclusion
This compound is a derivative of a medicinally important scaffold. While detailed experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties and to explore its potential biological activities. The information and proposed methodologies herein serve as a valuable resource for researchers interested in the synthesis and development of novel imidazo[1,2-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 3. 112581-51-8|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 112581-51-8 [amp.chemicalbook.com]
- 6. This compound/CAS:112581-51-8-HXCHEM [hxchem.net]
- 7. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2012078994A1 - Imidazo [1, 2-a] pyridine sulfonamides as trpm8 modulators - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides a detailed protocol for the synthesis of a key derivative, imidazo[1,2-a]pyridine-3-sulfonic acid. The synthesis is a two-step process commencing with the well-established construction of the imidazo[1,2-a]pyridine core, followed by a regioselective sulfonation at the C-3 position. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1] Derivatives of this versatile heterocycle have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Many of these biological effects are attributed to the inhibition of key signaling pathways. For instance, various imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of kinases such as PI3K/mTOR and c-Met, and modulators of the STAT3/NF-κB signaling cascade.[3][4][5][6] The introduction of a sulfonic acid group at the C-3 position can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its solubility, metabolic stability, and biological activity.
This application note details a robust two-step protocol for the synthesis of this compound. The initial step involves the synthesis of the imidazo[1,2-a]pyridine core via the condensation of 2-aminopyridine with an α-haloketone. The subsequent step describes the direct sulfonation of the heterocyclic core at the electron-rich C-3 position.
Experimental Protocols
Part 1: Synthesis of Imidazo[1,2-a]pyridine
This protocol is based on the classical and widely used Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine scaffold.[7]
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone (or other α-haloketones)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add α-bromoacetophenone (1.0 eq).
-
Add sodium bicarbonate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Representative Yields for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Entry | 2-Aminopyridine Derivative | α-Haloketone | Yield (%) | Reference |
| 1 | 2-Aminopyridine | α-Bromoacetophenone | >80 | [7] |
| 2 | 2-Amino-4-methylpyridine | 2-Bromo-1-phenylethanone | High | [8] |
| 3 | 2-Aminopyridine | Ethyl bromopyruvate | Good | [9] |
Part 2: Synthesis of Imidazo[1,2-a]pyridine-3-sulfonyl Chloride (Intermediate)
This step involves the electrophilic sulfonation of the imidazo[1,2-a]pyridine core at the C-3 position using chlorosulfonic acid.
Materials:
-
Imidazo[1,2-a]pyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Ice bath
-
Dropping funnel
-
Stirring apparatus
-
Crushed ice
-
Büchner funnel and filter paper
Procedure:
-
Dissolve imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (1.1 - 1.5 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, imidazo[1,2-a]pyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Part 3: Hydrolysis of Imidazo[1,2-a]pyridine-3-sulfonyl Chloride to this compound
This final step involves the conversion of the sulfonyl chloride intermediate to the desired sulfonic acid.
Materials:
-
Imidazo[1,2-a]pyridine-3-sulfonyl chloride
-
Sodium hydroxide (NaOH) solution (e.g., 2M) or water
-
Hydrochloric acid (HCl) for acidification
-
pH paper or pH meter
-
Stirring apparatus
Procedure:
-
Suspend the crude imidazo[1,2-a]pyridine-3-sulfonyl chloride in water or a dilute sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution by the dropwise addition of hydrochloric acid until the pH is acidic (pH 1-2).
-
The precipitated this compound is collected by filtration, washed with a small amount of cold water, and dried.
Table 2: General Conditions for Sulfonyl Chloride Hydrolysis
| Sulfonyl Chloride | Hydrolysis Conditions | Product | Reference |
| Aryl sulfonyl chlorides | Water or dilute NaOH, room temp. or gentle heat | Aryl sulfonic acids | General Knowledge |
| Trifluoromethane sulfonyl chloride | 50% aq. NaOH, <30 °C | Sodium triflate | [10] |
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Caption: Inhibition of key signaling pathways by Imidazo[1,2-a]pyridine derivatives.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol, involving the initial formation of the imidazo[1,2-a]pyridine core followed by regioselective sulfonation, is a reliable method for accessing this important derivative. The potential for imidazo[1,2-a]pyridine derivatives to modulate key cellular signaling pathways underscores their importance in modern drug discovery. This protocol should facilitate further research into the therapeutic potential of this versatile class of compounds.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Application Notes and Protocols for C3-Sulfonylation of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this heterocycle, particularly at the C3-position, has been a key strategy for modulating pharmacological activity. Among the various functional groups, the sulfonyl moiety is of significant interest due to its ability to enhance biological activity and improve pharmacokinetic properties. This document provides an overview of modern synthetic methods for the C3-sulfonylation of imidazo[1,2-a]pyridines, with a focus on electrochemical, visible-light-induced, and metal-free approaches. Detailed protocols and comparative data are presented to aid in the selection and implementation of the most suitable method for specific research and development needs.
Comparative Overview of C3-Sulfonylation Methods
The following table summarizes quantitative data from various reported methods for the C3-sulfonylation of imidazo[1,2-a]pyridines, allowing for a direct comparison of their efficiency and substrate scope.
| Method | Catalyst/Mediator | Sulfonylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Electrochemical | None (Metal-free) | Sodium Sulfinates | CH3CN/H2O | RT | 12 | up to 94 | Green and atom-economical approach with broad substrate scope.[6][7][8][9][10] |
| Electrochemical | None | Sodium Sulfinates | Not specified | Not specified | Not specified | up to 94 | An electrolyte- and catalyst-free electrooxidative approach.[11] |
| Visible-light induced | Organic Photoredox Catalyst | Diaryliodonium salts & DABCO-bis(sulfur dioxide) | Not specified | RT | Not specified | Moderate | Three-component reaction with good substrate compatibility.[2] |
| Transition-metal-free | None | Glyoxylic acid & Sodium Sulfinates | Water | Not specified | Not specified | Moderate to Excellent | Benign protocol for direct C-3 sulfonylmethylation.[12][13] |
| Iron-Catalyzed | FeCl3 | Sodium Sulfinates & N,N-Dimethylacetamide | DMA/H2O | Not specified | Not specified | High | Three-component coupling reaction for 3-sulfonylmethylation.[14] |
Experimental Protocols
Metal-Free Electrochemical C3-Sulfonylation of Imidazo[1,2-a]pyridines
This protocol is based on a green and efficient electrochemical method that avoids the use of metal catalysts and external oxidants.[6][7][8]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 equiv)
-
Sodium benzenesulfinate (2.0 equiv)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Tetrabutylammonium tetrafluoroborate (nBu4NBF4) (0.1 M)
-
Graphite anode
-
Stainless steel cathode
-
Electrochemical cell
Procedure:
-
To an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), sodium benzenesulfinate (1.0 mmol, 2.0 equiv), and nBu4NBF4 (0.1 M) as the electrolyte.
-
Add a mixture of CH3CN and H2O (9:1, 10 mL) as the solvent.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Apply a constant current of 10 mA for 12 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(arylsulfonyl)imidazo[1,2-a]pyridine.
Visible-Light-Induced Three-Component C3-Sulfonylation
This method utilizes a photoredox catalyst to mediate the three-component reaction between an imidazo[1,2-a]pyridine, a diaryliodonium salt, and a sulfur dioxide surrogate.[2]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 equiv)
-
Diaryliodonium salt (1.5 equiv)
-
DABCO-bis(sulfur dioxide) (DABSO) (1.5 equiv)
-
Organic photoredox catalyst (e.g., Eosin Y, 1-5 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Visible light source (e.g., blue LEDs)
-
Reaction vessel suitable for photochemistry
Procedure:
-
To a reaction vessel, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), diaryliodonium salt (0.3 mmol, 1.5 equiv), DABSO (0.3 mmol, 1.5 equiv), and the organic photoredox catalyst (0.01 mmol, 5 mol%).
-
Add DMSO (2 mL) as the solvent.
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Irradiate the mixture with a visible light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C3-sulfonylated product.
Visualizations
Caption: General experimental workflow for C3-sulfonylation.
Caption: Relationship between methods and sulfonylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-: A] pyridines - 西安交通大学 [scholar.xjtu.edu.cn]
- 10. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-: A] pyridines - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 11. An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Transition Metal Catalyst-Free C-3 Sulfonylmethylation of Imidazo[1,2- a]pyridines with Glyoxylic Acid and Sodium Sulfinates in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Characterization of Imidazo[1,2-a]pyridine-3-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold due to its wide range of biological activities and presence in several commercial drugs.[1][2][3][4] The functionalization of this core, for instance by adding a sulfonic acid group at the 3-position to create Imidazo[1,2-a]pyridine-3-sulfonic acid, can significantly alter its physicochemical properties and biological activity. Accurate and comprehensive analytical characterization is therefore critical for quality control, regulatory submission, and understanding its behavior. This document provides detailed application notes and protocols for the characterization of this compound using a suite of modern analytical techniques.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. Due to the molecule's polar sulfonic acid group and aromatic core, a mixed-mode chromatographic approach is highly effective.[5]
Application: HPLC with UV Detection
This method is suitable for determining the purity of the compound and for routine quality control assays. A mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms provides excellent separation and peak shape for sulfonic acids.[5]
Expected Data
A successful separation will yield a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials. The retention time is characteristic of the compound under the specified conditions, and the peak area is proportional to its concentration.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | Mixed-Mode Column (e.g., Amaze TR, Primesep 500) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm and 310 nm (based on typical imidazopyridine absorbance)[2] |
| Run Time | 20 minutes |
Mass Spectrometry: Identity Confirmation and Structural Elucidation
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.
Application: LC-MS Analysis
LC-MS provides confirmation of the compound's identity by determining its accurate mass. Electrospray ionization (ESI) is a suitable technique for this class of compounds.[1][7] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that confirms the connectivity of the imidazopyridine core and the sulfonic acid group.[1]
Expected Data
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS can reveal characteristic losses, such as the loss of SO₃.
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | Theoretical m/z | Key Fragmentation Ions (MS/MS) |
| ESI Positive | [C₇H₆N₂O₃S + H]⁺ | 200.02 | m/z 120.05 ([M+H - SO₃]⁺) |
| ESI Negative | [C₇H₆N₂O₃S - H]⁻ | 198.00 | m/z 118.04 ([M-H - SO₃]⁻) |
Note: Theoretical m/z values are for the monoisotopic mass.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques like NMR, FTIR, and UV-Vis provide detailed information about the chemical structure, functional groups, and electronic properties of the molecule.
Application: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for elucidating the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms in the imidazopyridine ring system and the position of the sulfonic acid substituent.[8][9]
Expected Data
The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine and imidazole rings.[10][11] The chemical shifts will be influenced by the electron-withdrawing sulfonic acid group at the C3 position. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.[8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | ~8.0-8.2 (s) | ~140-145 |
| C3 | - | ~115-120 |
| C5 | ~7.6-7.8 (d) | ~125-130 |
| C6 | ~6.9-7.1 (t) | ~112-117 |
| C7 | ~7.2-7.4 (t) | ~128-133 |
| C8 | ~8.1-8.3 (d) | ~117-122 |
| C8a | - | ~145-150 |
Note: These are predicted values and may vary based on solvent and concentration.
Application: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. It is particularly useful for confirming the presence of the sulfonic acid group (SO₃H).[9][12][13]
Expected Data
The FTIR spectrum will show characteristic absorption bands for the S=O and C-S bonds of the sulfonic acid group, in addition to bands corresponding to the aromatic C-H and C=N bonds of the imidazopyridine ring.[14][15]
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3400-3500 (broad) | Sulfonic acid O-H |
| Aromatic C-H Stretch | 3000-3100 | Imidazopyridine ring |
| C=N, C=C Stretch | 1450-1650 | Aromatic ring vibrations |
| S=O Asymmetric Stretch | 1200-1250[15] | Sulfonic acid group |
| S=O Symmetric Stretch | 1010-1100[15] | Sulfonic acid group |
| C-S Stretch | 620-650[14][15] | Carbon-Sulfur bond |
Application: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazo[1,2-a]pyridine core has a characteristic UV absorbance profile due to its π-conjugated system.[2]
Expected Data
The UV-Vis spectrum, typically recorded in a solvent like methanol or acetonitrile, will show absorption bands corresponding to π-π* transitions of the aromatic system.[2][16]
Table 5: Expected UV-Visible Absorption Data
| Solvent | Expected λₘₐₓ (nm) | Transition Type |
| Methanol | ~250-260 nm | π-π |
| ~300-320 nm | π-π |
Visualized Workflows and Methodologies
Experimental Protocols
Protocol: HPLC-UV Purity Determination
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Instrument Setup: Equilibrate the HPLC system with the conditions specified in Table 1, using a mobile phase composition of 95% A and 5% B.
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Run the gradient method as detailed in Table 1. Monitor the chromatogram at 254 nm.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol: LC-MS Identity Confirmation
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
LC Method: Use the same HPLC conditions as in Protocol 5.1, but divert the flow to the mass spectrometer after the UV detector.
-
MS Instrument Setup:
-
Set the mass spectrometer to ESI positive and negative switching mode if possible, or run in separate positive and negative modes.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize capillary voltage, gas flow, and source temperature for the instrument in use.
-
For MS/MS, set up a data-dependent acquisition method to trigger fragmentation on the expected precursor ion masses ([M+H]⁺ at m/z 200.02 and [M-H]⁻ at m/z 198.00).
-
-
Analysis: Extract the ion chromatograms for the expected masses. Compare the measured accurate mass to the theoretical mass. Analyze the fragmentation spectrum to identify characteristic neutral losses or fragments as listed in Table 2.
Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm). Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and comparison to predicted values in Table 3.
Protocol: FTIR Functional Group Analysis
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. If using KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.[14]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Typically scan over a range of 4000-400 cm⁻¹.[14]
-
-
Analysis: Identify the characteristic absorption bands by comparing the spectrum to the expected frequencies listed in Table 4. Pay close attention to the strong bands corresponding to the S=O stretches to confirm the sulfonic acid group.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 7. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis | MDPI [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chemmethod.com [chemmethod.com]
- 10. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid acids with SO 3 H groups and tunable surface properties: versatile catalysts for biomass conversion - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA02320J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Imidazo[1,2-a]pyridine-3-sulfonic acid by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of Imidazo[1,2-a]pyridine-3-sulfonic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a sulfonic acid group at the C3 position can significantly influence the molecule's physicochemical properties, such as solubility and potential biological targets. Accurate structural confirmation and purity assessment are critical for any further investigation and development. This note outlines the analytical workflow for the comprehensive characterization of this compound.
Predicted Analytical Data
Predicted NMR Spectral Data
The expected 1H and 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known electronic effects of the sulfonic acid group and the characteristic shifts of the imidazo[1,2-a]pyridine scaffold.
Table 1: Predicted 1H and 13C NMR Data for this compound in DMSO-d6
| Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted 13C Chemical Shift (δ, ppm) |
| H-2 | ~8.0-8.2 | s | ~135-138 |
| H-5 | ~8.5-8.7 | d | ~125-128 |
| H-6 | ~7.0-7.2 | t | ~112-115 |
| H-7 | ~7.4-7.6 | t | ~128-131 |
| H-8 | ~7.8-8.0 | d | ~117-120 |
| C-2 | - | - | ~135-138 |
| C-3 | - | - | ~120-123 |
| C-5 | - | - | ~125-128 |
| C-6 | - | - | ~112-115 |
| C-7 | - | - | ~128-131 |
| C-8 | - | - | ~117-120 |
| C-8a | - | - | ~145-148 |
Note: Chemical shifts are referenced to the residual solvent signal. Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the recommended technique for determining the accurate mass of this compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Formula |
| ESI Positive [M+H]+ | 199.0226 | C7H7N2O3S+ |
| ESI Negative [M-H]- | 197.0077 | C7H5N2O3S- |
Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of SO3 (80 Da) or the sulfonic acid group (SO3H, 81 Da).
Experimental Protocols
The following protocols provide a detailed methodology for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and confirm the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Due to the lower natural abundance of 13C, a higher number of scans (e.g., 1024 or more) will be necessary.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the 1H signals and determine the coupling constants.
-
Assign all signals based on chemical shifts, multiplicities, and 2D correlations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.
-
-
Analysis:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow rate of 5-10 L/min, and a source temperature of 100-150 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To investigate the fragmentation pathways, perform MS/MS analysis on the parent ion ([M+H]+ or [M-H]-).
-
This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the NMR and mass spectrometry analysis and the logical relationship of the data obtained.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Imidazo[1,2-a]pyridine-3-sulfonic acid
An High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of Imidazo[1,2-a]pyridine-3-sulfonic acid. This application note provides a detailed protocol for the separation and quantification of this compound, which is relevant for researchers, scientists, and professionals in drug development. The imidazo[1,2-a]pyridine scaffold is a significant structure in medicinal chemistry, forming the core of several commercial drugs.[1][2]
Introduction
This compound is a heterocyclic compound containing both the imidazo[1,2-a]pyridine core and a sulfonic acid group. The analysis of such polar compounds can be challenging using traditional reversed-phase HPLC due to poor retention. This protocol outlines a robust method utilizing a mixed-mode chromatography approach, which provides both reversed-phase and ion-exchange retention mechanisms, leading to improved separation and peak shape. The method is suitable for purity determination and quantitative analysis in various sample matrices.
Principle of the Method
This method employs a mixed-mode stationary phase that has both hydrophobic and ion-exchange characteristics. The retention of this compound is achieved through a combination of reversed-phase interactions with the C18 portion of the stationary phase and anion-exchange interactions with the positively charged functional groups on the surface. The mobile phase composition, specifically the organic modifier concentration and the ionic strength of the buffer, are critical parameters for controlling the retention and elution of the analyte.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector or a Mass Spectrometer (MS).
-
Column: Amaze TR mixed-mode column (or equivalent) with dimensions of 4.6 x 150 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Amaze TR (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25-26 min: 40-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Data Analysis:
The quantification of this compound is performed by external standard calibration. A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the reference standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.
Method Development Considerations
The development of this method was based on established protocols for similar compounds, such as benzenesulfonic acid and 3-pyridinesulfonic acid.[3][4] For these types of molecules, mixed-mode chromatography offers significant advantages over traditional reversed-phase columns, where poor retention and peak shape are often observed.[3] The elution of sulfonic acids is controlled by the pH of the buffer, the concentration of ions, and the amount of organic solvent in the mobile phase.[3] Alternative methods for sulfonic acid analysis include ion chromatography and the use of specialized columns like BIST A+.[5][6] For simpler matrices, a reversed-phase method using a C18 column with an acidic mobile phase (e.g., acetonitrile, water, and phosphoric or formic acid) may also be applicable.[4]
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 6. shodex.com [shodex.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-sulfonic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This "privileged scaffold" is present in several marketed drugs and numerous compounds under investigation for various therapeutic applications.[1] Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The functionalization at the C-3 position of the imidazo[1,2-a]pyridine core has been a key area of focus for modulating the biological activity of these compounds.[1]
This document provides detailed application notes and protocols relevant to the study of Imidazo[1,2-a]pyridine-3-sulfonic acid and its derivatives in a medicinal chemistry context. While specific data for the sulfonic acid derivative is limited, the provided protocols for synthesis and biological evaluation of C-3 substituted analogs can be readily adapted.
Key Potential Applications and Signaling Pathways
Based on the activities of structurally related C-3 substituted imidazo[1,2-a]pyridines, the sulfonic acid derivative is hypothesized to be a valuable candidate for investigation in the following areas:
-
Anticancer Therapy: Many imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] A primary target is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers.[6][7][8] Inhibition of this pathway by imidazo[1,2-a]pyridine analogs can lead to cell cycle arrest and apoptosis.[5][9]
-
Anti-inflammatory Treatment: Certain imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties by modulating the NF-κB and STAT3 signaling pathways .[1][10] These pathways are crucial in the inflammatory response, and their inhibition can lead to the downregulation of pro-inflammatory mediators.
-
Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold is a key component of novel antituberculosis drug candidates.[11] Some derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting essential enzymes like QcrB.[11]
Data Presentation: In Vitro Activity of C-3 Substituted Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the reported in vitro activities of various C-3 substituted imidazo[1,2-a]pyridine derivatives, providing a reference for the potential potency of novel analogs like the 3-sulfonic acid derivative.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution at C-3 | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | p-chlorophenyl group | HT-29 (Colon) | 4.15 ± 2.93 | |
| 14 | p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [4] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [4] |
| HB9 | Hybrid with amine | A549 (Lung) | 50.56 | [12] |
| HB10 | Hybrid with acid hydrazide | HepG2 (Liver) | 51.52 | [12] |
| 13k | Quinazoline derivative | HCC827 (Lung) | 0.09 | [5] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 35 | PI3Kα | 150 | [7] |
| 13k | PI3Kα | 1.94 | [5] |
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Strain | MIC (µg/mL) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [13] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [13] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [13] |
| 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | M. tuberculosis H37Rv | 1.6 - 6.25 | [14] |
Experimental Protocols
Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
The following is a general, adaptable protocol for the synthesis of 3-substituted imidazo[1,2-a]pyridines, which can be modified for the synthesis of the target sulfonic acid derivative. A plausible approach for the synthesis of this compound would involve the sulfonation of the parent imidazo[1,2-a]pyridine at the C-3 position.
Protocol: One-pot, Three-component Synthesis of 3-Aminoimidazo[1,2-a]pyridines [15]
This protocol is an example of a common method to introduce substituents at the C-3 position.
-
Materials:
-
2-Aminoazine (e.g., 2-aminopyridine) (1.00 mmol)
-
Aldehyde (1.20 mmol)
-
Isocyanide (1.10 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 g, 0.52 mmol)
-
Methanol (4 mL)
-
Ethyl acetate
-
n-Hexane
-
-
Procedure:
-
To a solution of the 2-aminoazine, aldehyde, and isocyanide in methanol, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (2:1) solvent system.
-
Upon completion, the solid product will precipitate.
-
Separate the product by filtration.
-
Wash the residue with ethyl acetate to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[6][9]
-
Materials:
-
Cancer cell lines (e.g., HCC1937, A549, HepG2)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
After 24 hours, treat the cells with serial dilutions of the this compound. Include a vehicle-treated control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound on key signaling proteins (e.g., in the PI3K/AKT/mTOR or NF-κB pathways).[6][10]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-IκBα, anti-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with the this compound as described for other assays.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Development of Assays for Imidazo[1,2-a]pyridine-3-sulfonic Acid Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this core structure have been investigated for their therapeutic potential as anticancer, anti-inflammatory, protein kinase inhibitors, and antiulcer agents.[2][3][4][5] These compounds are known to modulate various cellular signaling pathways, making them attractive candidates for drug discovery and development.[1][6] This document provides detailed application notes and protocols for key assays to evaluate the efficacy and mechanism of action of Imidazo[1,2-a]pyridine-3-sulfonic acid and its derivatives.
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation. Understanding the impact of this compound on these pathways is crucial for elucidating its mechanism of action.
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine compounds have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][6][7][8] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[6]
-
STAT3/NF-κB Pathway: Certain derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling cascade, leading to the downregulation of pro-inflammatory mediators.[1]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, crucial in embryonic development and tumorigenesis, has been identified as a target for some imidazo[1,2-a]pyridine derivatives.[1][9]
-
Protein Kinases: Imidazo[1,2-a]pyridine derivatives are strongly associated with the inhibition of various protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[2][7][10]
Data Presentation: In Vitro Biological Activity
The following table summarizes the reported in vitro biological activities of various Imidazo[1,2-a]pyridine derivatives, providing a reference for the potential efficacy of this compound.
| Compound Class | Target/Assay | Cell Line(s) | IC50/Activity | Reference |
| Imidazo[1,2-a]pyridine Derivatives | PI3 Kinase p110alpha Inhibition | - | IC50 = 0.0018µM - 0.67µM | [7] |
| Imidazo[1,2-a]pyridine Derivatives | c-KIT Kinase Inhibition | Imatinib-resistant tumor cells | Nanomolar range | [11] |
| Imidazo[1,2-a]pyridine Derivatives | COX-2 Inhibition | - | IC50 = 0.07-0.18 μM | [3] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT (V654A) Inhibition | GIST 430/654 | Nanomolar range | [11] |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine Derivatives | Insulin-like growth factor-1 receptor kinase Inhibition | - | Potent and selective inhibition | [10] |
| Imidazo[1,2-a]pyridine Derivatives | Cell Proliferation (MTT Assay) | A375, WM115, HeLa | IC50 = 9.7 to 44.6 µM | [6] |
| Imidazo[1,2-a]pyridine Derivatives | Cell Proliferation (MTT Assay) | HCC1937 | IC50 = 45µM - 79.6µM | [12] |
| Imidazo[1,2-a]pyridine Derivatives | Anticancer Activity (MTT Assay) | Hep-2, HepG2, A375, MCF-7 | IC50 = 11-21 µM | [13] |
| Imidazo[1,2-a]pyridine Hybrids | Cytotoxicity (vs. A549) | A549 | IC50 = 50.56 μM | [14] |
| Imidazo[1,2-a]pyridine Hybrids | Cytotoxicity (vs. HepG2) | HepG2 | IC50 = 51.52 μM | [14] |
| 3-Aminoimidazo[1,2-a]pyridine Derivatives | Cytotoxicity (vs. HT-29) | HT-29 | IC50 = 4.15 ± 2.93 µM | [15] |
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[1]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest the cells and fix them in ice-cold 70% ethanol for at least 2 hours at -20°C.[1]
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI staining solution.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the protein expression levels within key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., for Akt, p-Akt, mTOR, p-mTOR, STAT3, NF-κB, β-catenin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[1]
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for assessing the biological activity of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition point.
Caption: STAT3/NF-κB signaling pathway and potential inhibition points.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the scale-up synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid, a key intermediate in the development of novel pharmaceutical agents. The outlined protocols are designed for scalability and are based on established chemical principles for the synthesis of the imidazo[1,2-a]pyridine scaffold and subsequent sulfonation.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a two-step process, optimized for large-scale production. The initial step involves the condensation of 2-aminopyridine with a suitable C2 synthon to form the imidazo[1,2-a]pyridine core. The subsequent step is the regioselective sulfonation at the C3 position of the bicyclic system. This approach is designed for high yield and purity, critical for pharmaceutical applications.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Imidazo[1,2-a]pyridine
This protocol details the synthesis of the imidazo[1,2-a]pyridine core via the reaction of 2-aminopyridine with chloroacetaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Aminopyridine | 94.11 | 10.0 | 106.26 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 18.2 | 115.92 |
| Sodium Bicarbonate | 84.01 | 10.7 | 127.36 |
| Isopropanol | 60.10 | 100 L | - |
| Toluene | 92.14 | 50 L | - |
| Activated Carbon | - | 1.0 | - |
| Celite® | - | 2.0 | - |
Protocol:
-
Reaction Setup: To a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (10.0 kg, 106.26 mol) and isopropanol (100 L). Stir the mixture at room temperature (20-25 °C) until the 2-aminopyridine is fully dissolved.
-
Reagent Addition: Slowly add a solution of chloroacetaldehyde (18.2 kg of 50% aqueous solution, 115.92 mol) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C.
-
Reaction and Neutralization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC. After completion, cool the mixture to 40-50 °C and slowly add sodium bicarbonate (10.7 kg, 127.36 mol) in portions to neutralize the hydrohalic acid formed.
-
Work-up and Extraction: Stir the mixture for 1 hour, then filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the isopropanol. To the residue, add toluene (50 L) and water (50 L). Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 L).
-
Purification: Combine the organic layers and treat with activated carbon (1.0 kg) for 30 minutes. Filter the mixture through a pad of Celite® and wash the pad with toluene.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude Imidazo[1,2-a]pyridine. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or used directly in the next step if purity is sufficient.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 12.55 kg |
| Actual Yield | 10.8 - 11.8 kg |
| Yield (%) | 86 - 94% |
| Purity (HPLC) | >98% |
Step 2: Sulfonation of Imidazo[1,2-a]pyridine
This protocol describes the regioselective sulfonation of imidazo[1,2-a]pyridine at the C3 position using chlorosulfonic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Imidazo[1,2-a]pyridine | 118.14 | 10.0 | 84.64 |
| Chlorosulfonic Acid | 116.52 | 10.8 | 92.69 |
| Dichloromethane (DCM) | 84.93 | 100 L | - |
| Diethyl Ether | 74.12 | 50 L | - |
Protocol:
-
Reaction Setup: In a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve Imidazo[1,2-a]pyridine (10.0 kg, 84.64 mol) in dichloromethane (100 L). Cool the solution to 0-5 °C using a chiller.
-
Reagent Addition: Add chlorosulfonic acid (10.8 kg, 92.69 mol) dropwise to the cooled solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (100 kg) with vigorous stirring. The product will precipitate as a solid.
-
Filtration and Washing: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash the solid with cold diethyl ether (2 x 25 L) to remove any non-polar impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 16.77 kg |
| Actual Yield | 14.2 - 15.7 kg |
| Yield (%) | 85 - 94% |
| Purity (HPLC) | >99% |
Reaction Mechanism and Visualization
The synthesis proceeds via an initial nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The subsequent sulfonation is an electrophilic aromatic substitution, where the electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the sulfur trioxide generated from the sulfonating agent.
Caption: Chemical transformation overview for the synthesis.
Safety Considerations
-
2-Aminopyridine: Toxic and harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroacetaldehyde: Corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment, using acid-resistant gloves, face shield, and a lab coat. The addition should be slow and controlled, especially during quenching.
-
Solvents: Toluene, isopropanol, dichloromethane, and diethyl ether are flammable. Ensure all operations are conducted away from ignition sources and in a well-ventilated area.
All procedures should be carried out by trained personnel in a facility equipped to handle large quantities of hazardous chemicals. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Functionalization of the Imidazo[1,2-a]pyridine Core at the C3 Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the imidazo[1,2-a]pyridine scaffold at the C3 position. The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Functionalization at the C3 position is a key strategy for modulating the pharmacological properties of these molecules and exploring new chemical space for drug discovery.
Application Notes
The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic substitution, making it a prime target for a variety of functionalization reactions. These modifications are crucial in structure-activity relationship (SAR) studies to optimize lead compounds. Key applications of C3-functionalized imidazo[1,2-a]pyridines include their use as anticancer agents, particularly as kinase inhibitors, and as agents targeting the central nervous system. For instance, derivatives of this scaffold have been developed as potent PI3K/mTOR dual inhibitors and c-Met inhibitors, which are key targets in cancer therapy.
The choice of functionalization strategy depends on the desired substituent and the overall synthetic scheme. Common C3-functionalization reactions include halogenation, acylation, alkylation, and arylation. These reactions can be achieved through various methods, including traditional electrophilic substitution, transition-metal-catalyzed cross-coupling reactions, and more recently, visible-light-induced transformations.[2]
Key Functionalization Protocols
This section details experimental protocols for several key C3-functionalization reactions of the imidazo[1,2-a]pyridine core.
C3-Halogenation
Halogenated imidazo[1,2-a]pyridines are valuable intermediates for further functionalization through cross-coupling reactions.
a) C3-Chlorination using Chloramine-T
This protocol describes a metal- and solvent-free method for the C3-chlorination of imidazo[1,2-a]pyridines.[3][4]
Experimental Protocol:
-
To a vial, add the substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv).
-
Add chloramine-T (1.0 equiv).
-
Stir the reaction mixture at room temperature in open air for 5 minutes.
-
After completion of the reaction (monitored by TLC), purify the crude product directly by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to afford the desired 3-chloroimidazo[1,2-a]pyridine derivative.
b) C3-Bromination using CBr4 and NaOH
This method provides an efficient and regioselective synthesis of C3-brominated imidazo[1,2-a]pyridines.[5]
Experimental Protocol:
-
In a reaction tube, dissolve the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) in a suitable solvent.
-
Add CBr4 (1.2 equiv) and NaOH (2.0 equiv).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to yield the C3-brominated imidazo[1,2-a]pyridine.
C3-Acylation
C3-acylated imidazo[1,2-a]pyridines are important building blocks in medicinal chemistry. The following protocol describes a Friedel-Crafts acylation.[6]
Experimental Protocol: Friedel-Crafts Acetylation
-
To a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent, add acetic anhydride.
-
Catalyze the reaction with aluminum chloride (AlCl3).
-
Heat the reaction mixture under gentle warming.
-
Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain the C3-acetylated imidazo[1,2-a]pyridine.[6]
C3-Alkylation
Alkylated imidazo[1,2-a]pyridines are crucial for developing novel therapeutic agents.
Experimental Protocol: Three-Component Aza-Friedel–Crafts Reaction [7]
-
In a reaction tube, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), an aldehyde (0.3 mmol, 1.5 equiv), and an amine (0.4 mmol, 2.0 equiv) in toluene (1.0 mL).
-
Add Y(OTf)3 as the catalyst.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give the desired C3-alkylated product.[7]
C3-Arylation
The introduction of an aryl group at the C3 position can significantly impact the biological activity of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Catalyst-Free Three-Component Reaction [1]
-
Combine the imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.5 mmol), and a boronic acid (1.5 mmol) in acetonitrile (CH3CN).
-
Add KOtBu (1.0 mmol).
-
Heat the reaction mixture at 110 °C for 24 hours.[8]
-
After cooling, dilute the reaction mixture and extract the product.
-
Purify the crude product via column chromatography to yield the C3-arylated imidazo[1,2-a]pyridine.
Quantitative Data Summary
The following tables summarize the yields of various C3-functionalized imidazo[1,2-a]pyridines prepared using the protocols described above.
Table 1: C3-Chlorination of Imidazo[1,2-a]pyridines with Chloramine-T [4]
| Entry | Substrate (Imidazo[1,2-a]pyridine) | Product | Yield (%) |
| 1 | 2-Phenyl | 3-Chloro-2-phenylimidazo[1,2-a]pyridine | 98 |
| 2 | 2-(p-Tolyl) | 3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine | 95 |
| 3 | 2-(4-Methoxyphenyl) | 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 92 |
| 4 | 2-(4-Fluorophenyl) | 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 96 |
| 5 | 2-(4-Chlorophenyl) | 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 94 |
| 6 | 2-(4-(Trifluoromethyl)phenyl) | 3-Chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | 98 |
| 7 | 2-(3-Nitrophenyl) | 3-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | 76 |
Table 2: C3-Acetylation of Imidazo[1,2-a]pyridines [6]
| Entry | Substrate (Imidazo[1,2-a]pyridine) | Yield (%) |
| 1 | 2-(4-Methoxyphenyl) | 90 |
| 2 | 2-(4-Fluorophenyl) | 85 |
| 3 | 2-(4-Chlorophenyl) | 88 |
| 4 | 2-(Thiophen-2-yl) | 75 |
| 5 | 2-Methyl | 82 |
Table 3: Three-Component Aza-Friedel–Crafts C3-Alkylation [7]
| Entry | Imidazo[1,2-a]pyridine | Aldehyde | Amine | Yield (%) |
| 1 | 2-Phenyl | p-Tolualdehyde | Morpholine | 92 |
| 2 | 2-(p-Tolyl) | p-Tolualdehyde | Morpholine | 85 |
| 3 | 2-(4-Fluorophenyl) | p-Tolualdehyde | Morpholine | 90 |
| 4 | 2-(4-Chlorophenyl) | p-Tolualdehyde | Morpholine | 88 |
| 5 | 2-(4-Bromophenyl) | p-Tolualdehyde | Morpholine | 80 |
| 6 | 2-Phenyl | Benzaldehyde | Morpholine | 92 |
| 7 | 2-Phenyl | p-Tolualdehyde | Thiomorpholine | 78 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for C3-functionalization.
C3-Functionalization Strategies
Caption: Logical relationship of C3-functionalization methods.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Imidazo[1,2-a]pyridine-3-sulfonic acid synthesis. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Sulfonating Agent: The sulfonating agent (e.g., oleum, chlorosulfonic acid, sulfur trioxide-pyridine complex) may have degraded due to moisture. 2. Insufficient Reaction Temperature: The activation energy for the sulfonation of the electron-rich imidazo[1,2-a]pyridine ring may not be met. 3. Protonation of the Pyridine Ring: The basic nitrogen atom of the pyridine ring can be protonated by strong acids, deactivating the ring towards electrophilic substitution. | 1. Use a fresh, unopened container of the sulfonating agent. Handle the reagent under anhydrous conditions. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. 3. Consider using a milder sulfonating agent such as a sulfur trioxide-pyridine complex to avoid strong acidic conditions. |
| Formation of Multiple Products/Side Products | 1. Over-sulfonation: Reaction at higher temperatures or for prolonged durations can lead to the introduction of multiple sulfonic acid groups. 2. Ring Opening/Degradation: Harsh reaction conditions (e.g., high concentration of oleum, high temperatures) can lead to the degradation of the imidazo[1,2-a]pyridine core. 3. Isomer Formation: While the 3-position is electronically favored for electrophilic substitution, some substitution at other positions might occur. | 1. Carefully control the reaction temperature and time. Monitor the reaction closely and quench it once the desired product is formed. 2. Employ milder sulfonating agents and reaction conditions. A step-wise increase in the strength of the sulfonating agent can be tested. 3. Use a sulfonating agent that offers higher regioselectivity, such as a sulfur trioxide-pyridine complex. Purification by recrystallization or chromatography may be necessary to isolate the desired isomer. |
| Difficult Product Isolation/Purification | 1. High Polarity of the Product: The sulfonic acid group makes the product highly polar and water-soluble, which can complicate extraction from aqueous work-up solutions. 2. Charring or Tar Formation: Aggressive reaction conditions can lead to the formation of dark, tarry byproducts that are difficult to remove. 3. Hygroscopic Nature of the Product: The final product can be hygroscopic, making it difficult to handle and obtain an accurate weight. | 1. After quenching the reaction with ice, carefully neutralize the solution. The product may precipitate at its isoelectric point. Alternatively, consider using techniques like lyophilization to isolate the product from the aqueous solution. 2. Use milder reaction conditions to minimize charring. Treatment of the crude product with activated carbon may help to decolorize the solution. 3. Dry the final product under high vacuum at a slightly elevated temperature. Store the product in a desiccator over a strong drying agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct electrophilic sulfonation of imidazo[1,2-a]pyridine. This typically involves reacting the starting material with a sulfonating agent such as fuming sulfuric acid (oleum), chlorosulfonic acid, or a sulfur trioxide-pyridine complex.
Q2: Why is the sulfonation of imidazo[1,2-a]pyridine challenging?
A2: The pyridine ring in the imidazo[1,2-a]pyridine system is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution. Furthermore, the basic nitrogen atom can be protonated in strongly acidic media, further deactivating the ring.
Q3: At which position does the sulfonation of imidazo[1,2-a]pyridine primarily occur?
A3: The sulfonation of imidazo[1,2-a]pyridine is expected to occur preferentially at the C-3 position of the imidazole ring. This position is the most electron-rich and thus the most susceptible to electrophilic attack.
Q4: What are the safety precautions to be taken during this synthesis?
A4: Sulfonating agents like oleum and chlorosulfonic acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be performed under anhydrous conditions.
Q5: How can the yield of the reaction be improved?
A5: To improve the yield, consider the following:
-
Use a fresh and highly active sulfonating agent.
-
Optimize the reaction temperature and time.
-
Employ a milder sulfonating agent like the sulfur trioxide-pyridine complex to minimize side reactions and degradation.
-
Ensure efficient work-up and purification to minimize product loss.
Experimental Protocol: Synthesis of this compound
This protocol is a suggested starting point and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Imidazo[1,2-a]pyridine
-
Sulfur trioxide-pyridine complex
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Under a nitrogen atmosphere, add the sulfur trioxide-pyridine complex (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with stirring.
-
A precipitate should form. If not, slowly add a saturated sodium bicarbonate solution to neutralize the excess acid until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with cold anhydrous diethyl ether.
-
Dry the product under high vacuum to obtain this compound.
Quantitative Data Summary
| Parameter | Oleum/Chlorosulfonic Acid Method | Sulfur Trioxide-Pyridine Complex Method |
| Typical Yield | Variable, often moderate to low due to side reactions | Generally higher and cleaner reaction profile |
| Reaction Temperature | 0°C to 100°C (highly dependent on substrate) | 0°C to room temperature |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Key Challenges | Charring, over-sulfonation, difficult work-up | Longer reaction times, cost of reagent |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
Technical Support Center: Sulfonation of Imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the sulfonation of imidazo[1,2-a]pyridine. Given the nuanced reactivity of this heterocyclic system, this guide addresses potential side reactions and offers insights into alternative strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the sulfonation of imidazo[1,2-a]pyridine?
A1: Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring system preferentially occurs at the C3 position. This is because the intermediate formed by electrophilic attack at C3 is more stable, as it maintains the aromaticity of the six-membered pyridine ring. Attack at other positions would disrupt this aromaticity, leading to a higher energy intermediate.
Q2: I am having difficulty with the direct sulfonation of imidazo[1,2-a]pyridine using fuming sulfuric acid. What are the likely issues?
A2: Direct sulfonation of imidazo[1,2-a]pyridine is challenging and often leads to undesired outcomes. The primary issues include:
-
Ring Deactivation: The pyridine nitrogen is basic and becomes protonated in strong acidic conditions, which deactivates the entire ring system towards electrophilic attack.
-
Decomposition: The harsh conditions required for sulfonation (e.g., high temperatures and strongly acidic media) can lead to the decomposition of the imidazo[1,2-a]pyridine core.
-
Low Yields and Complex Mixtures: Due to the competing reactions of protonation and decomposition, the yield of the desired sulfonated product is often very low, and the reaction typically results in a complex mixture of side products that are difficult to separate.
Q3: Are there alternative methods to introduce a sulfur-containing functional group at the C3 position?
A3: Yes, C3-sulfonylation is a more common and generally more successful approach for introducing a sulfonyl group onto the imidazo[1,2-a]pyridine scaffold. This reaction typically involves the use of sulfonyl chlorides or sodium sulfinates under catalytic conditions. These methods are often milder and more selective than direct sulfonation.
Q4: What are the common side reactions observed during the C3-sulfonylation of imidazo[1,2-a]pyridine?
A4: While C3-sulfonylation is generally more efficient than direct sulfonation, side reactions can still occur. These may include:
-
Over-reaction or di-substitution: Although less common, reaction at other positions on the ring can occur, especially with highly activated substrates or harsh reaction conditions.
-
Reaction at the nitrogen atoms: The nitrogen atoms in the ring system can potentially react, leading to the formation of undesired byproducts.
-
Decomposition of starting material: Even under milder conditions, some degradation of the imidazo[1,2-a]pyridine starting material may be observed.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired C3-Sulfonated Product
| Possible Cause | Suggested Solution |
| Inappropriate Reaction Conditions for Direct Sulfonation | Avoid harsh conditions like fuming sulfuric acid. Consider alternative C3-sulfonylation methods using sulfonyl chlorides or sodium sulfinates with a suitable catalyst. |
| Catalyst Inactivity | Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts to find one that is optimal for your specific substrate. |
| Poor Solubility of Reagents | Ensure all reagents are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and that anhydrous solvents are used, as moisture can quench reagents and catalysts. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | Optimize reaction conditions to favor C3-substitution. This can include lowering the reaction temperature, changing the catalyst, or using a more sterically hindered sulfonating agent. |
| Decomposition of Product | Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation. |
| Side Reactions with Solvent | Ensure the solvent is inert under the reaction conditions. |
Quantitative Data Summary
The following table summarizes representative quantitative data for C3-sulfonylation reactions of imidazo[1,2-a]pyridines found in the literature.
| Sulfonyl Source | Catalyst/Conditions | Solvent | Temperature | Time (h) | Yield (%) |
| Sodium p-toluenesulfinate | FeCl3, K2S2O8 | DMA/H2O | 120°C | 12 | ~90 |
| Diaryliodonium salts & DABSO | Organic photoredox catalyst, visible light | CH3CN | Room Temp. | 24 | 50-80 |
| Arylsulfonyl chlorides | Photocatalyst, blue LEDs | Acetonitrile | Room Temp. | 12 | 60-95 |
Experimental Protocols
Protocol 1: Iron-Catalyzed Sulfonylmethylation of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a procedure for sulfonylmethylation, which is a related transformation.
Materials:
-
2-phenylimidazo[1,2-a]pyridine
-
Sodium p-toluenesulfinate
-
Iron(III) chloride (FeCl3)
-
Potassium persulfate (K2S2O8)
-
N,N-Dimethylacetamide (DMA)
-
Water
Procedure:
-
To a reaction vial, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), sodium p-toluenesulfinate (1.5 mmol), FeCl3 (10 mol%), and K2S2O8 (2.0 mmol).
-
Add a 2:1 mixture of DMA and water (3 mL).
-
Seal the vial and heat the reaction mixture at 120°C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparison of direct sulfonation and C3-sulfonylation pathways.
Technical Support Center: Purification of Imidazo[1,2-a]pyridine-3-sulfonic acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of Imidazo[1,2-a]pyridine-3-sulfonic acid and related highly polar, zwitterionic compounds.
Troubleshooting Guide
This section addresses common problems observed during the purification of this compound.
Problem 1: Compound shows no mobility (Rf = 0) on a standard silica gel TLC plate.
-
Cause: this compound is a zwitterionic and extremely polar molecule. It interacts very strongly with the polar silica gel stationary phase, leading to immobility with common non-polar or moderately polar mobile phases.
-
Solution 1: Modify the Mobile Phase. To increase the elution strength for highly polar compounds on silica, you need a highly polar mobile phase. Try solvent systems containing ammonia or acids to modify the ionization state of the compound.
-
Basic Modifier: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane or ethyl acetate.[1]
-
Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to a polar solvent system like dichloromethane/methanol.
-
-
Solution 2: Switch to a Different Stationary Phase. If modifying the mobile phase is ineffective, the stationary phase is likely too retentive.
-
Reverse-Phase Chromatography: This is often the best approach for highly polar compounds.[2][3][4][5][6] The stationary phase is non-polar (like C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2][3][4] The polar sulfonic acid will have weaker interactions with the non-polar stationary phase and elute more readily.[6]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a polar, aqueous-organic mobile phase.[7][8]
-
Problem 2: The compound streaks badly on the TLC plate or during column chromatography.
-
Cause: Streaking is often caused by poor solubility in the mobile phase, strong interactions with the stationary phase, or the presence of acidic/basic functional groups. For this compound, its zwitterionic nature is a primary cause.
-
Solution 1: Add a Modifier. As with the mobility issue, adding a small amount of acid (formic acid, acetic acid) or base (ammonium hydroxide, triethylamine) to the eluent can suppress the ionization of the sulfonic acid or the pyridine nitrogen, leading to more symmetrical peak shapes.
-
Solution 2: Use Reverse-Phase Chromatography. Reverse-phase systems are generally better suited for polar, ionizable compounds and can significantly reduce streaking.[2][3]
-
Solution 3: Consider Ion-Exchange Chromatography (IEX). Since the molecule has a strongly acidic sulfonic acid group, anion-exchange chromatography can be a highly effective purification method. The compound will bind to a basic resin and can be eluted by changing the pH or increasing the salt concentration of the eluent.[9]
Problem 3: Difficulty finding a suitable solvent for recrystallization.
-
Cause: The zwitterionic nature of the compound makes it highly soluble in very polar solvents like water but poorly soluble in most common organic solvents. This makes finding a single solvent or a binary solvent system for recrystallization challenging.
-
Solution 1: Aqueous Recrystallization. If the compound is sufficiently soluble in hot water and less soluble in cold water, this is the simplest method. However, recovery can be low.
-
Solution 2: Solvent/Anti-Solvent Method.
-
Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., water, methanol).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., acetone, acetonitrile, or isopropanol) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Solution 3: pH Adjustment. Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ solution). Filter to remove any insoluble, non-acidic impurities. Then, slowly acidify the filtrate with an acid like HCl. The neutral zwitterionic compound may precipitate out at its isoelectric point.[8]
Frequently Asked Questions (FAQs)
Q1: Why can't I use a standard silica gel column to purify my this compound?
Standard "normal-phase" chromatography uses a polar stationary phase (silica) and a non-polar mobile phase.[2][4][5] Your compound is extremely polar and will bind almost irreversibly to the silica gel, making it impossible to elute with typical solvents like hexane/ethyl acetate. For such polar molecules, reverse-phase chromatography is the recommended method.[1][3]
Q2: What is reverse-phase chromatography and why is it better for my compound?
Reverse-phase chromatography uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (typically a mixture of water and methanol or acetonitrile).[2][4] In this system, polar compounds (like yours) have weaker interactions with the stationary phase and travel faster, while non-polar impurities are retained more strongly.[6] This "reverses" the elution order compared to normal-phase and is highly effective for purifying water-soluble, polar compounds.[3][10]
Q3: What are the likely impurities in my crude product?
The primary impurities will depend on the synthetic route, but common possibilities include:
-
Unreacted Starting Material: Imidazo[1,2-a]pyridine (the precursor before sulfonation). This is much less polar and should be easily separable by chromatography.
-
Inorganic Salts: If the sulfonation was performed using oleum or sulfuric acid and then neutralized, inorganic salts like sodium sulfate may be present.[11] These are typically removed by chromatographic methods or by precipitation/crystallization.[9]
-
Regioisomers: Sulfonation might occur at other positions on the imidazopyridine ring, leading to isomeric impurities that can be difficult to separate.
Q4: Can I remove inorganic salt impurities without using chromatography?
Yes. One common technique is "salting out" or precipitation. If you can find an organic solvent (like ethanol or acetonitrile) in which your sulfonic acid has some solubility but the inorganic salt (e.g., NaCl, Na₂SO₄) does not, you can dissolve the crude mixture in a minimal amount of water and then add the organic solvent to precipitate the salt.[9] Alternatively, you can triturate the dried crude solid with a polar organic solvent to dissolve your product and leave the salts behind, followed by filtration.[9]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification
| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Best Suited For |
| Normal Phase | Polar (e.g., Silica) | Non-Polar | Least polar elutes first | Non-polar to moderately polar compounds.[2][3] |
| Reverse Phase | Non-Polar (e.g., C18) | Polar | Most polar elutes first | Non-polar to highly polar compounds; very versatile.[2][3][4] |
| HILIC | Polar (e.g., Amine, Diol) | Polar (Aqueous-Organic) | Least polar elutes first | Very polar, water-soluble compounds like carbohydrates.[7] |
| Ion Exchange | Charged (Anionic or Cationic) | Aqueous Buffer | Based on charge | Ionic and ionizable compounds.[8][9] |
Table 2: Example Solvent Systems for Reverse-Phase Purification
| Solvent A | Solvent B | Gradient Example | Comments |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5% to 50% B over 20 min | Formic acid helps to protonate the pyridine nitrogen, improving peak shape. |
| Water + 0.1% TFA | Methanol + 0.1% TFA | 10% to 60% B over 20 min | TFA is a strong ion-pairing agent, useful for resolving difficult mixtures, but is harder to remove. |
| Water | Acetonitrile | 5% to 40% B over 20 min | A simple system if peak shape is acceptable without acid modifiers. |
Experimental Protocols
Protocol 1: General Method for Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel column appropriate for your sample size.
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% formic acid). If solubility is poor, use a stronger solvent like methanol or DMSO and adsorb the sample onto a small amount of C18 silica.
-
Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase.
-
Loading: Load the dissolved sample or the dry-loaded sample onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the organic solvent (Solvent B) to elute the compound. A typical gradient might run from 5% to 50% acetonitrile.
-
Fraction Collection: Collect fractions and analyze them by TLC (using a reverse-phase plate) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final solid product.
Protocol 2: Purification via Salt Precipitation and Recrystallization
-
Dissolution: Dissolve the crude solid, containing the sulfonic acid and inorganic salts, in a minimum amount of hot water.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Precipitation of Product: Allow the solution to cool to room temperature. Slowly add a miscible organic anti-solvent like acetone or isopropanol with stirring. The this compound should begin to precipitate or crystallize.
-
Cooling: Once precipitation is evident, cool the mixture in an ice bath for 30-60 minutes to maximize recovery.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold anti-solvent (e.g., acetone) to remove any remaining water-soluble inorganic salts.
-
Drying: Dry the purified solid under high vacuum.
Visualizations
Caption: Decision workflow for purifying this compound.
Caption: Interaction of a polar analyte with normal vs. reverse phase media.
References
- 1. Purification [chem.rochester.edu]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hawach.com [hawach.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 11. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Stability and degradation of Imidazo[1,2-a]pyridine-3-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Imidazo[1,2-a]pyridine-3-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are essential to understand the degradation pathways and the intrinsic stability of the molecule.[1][2]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule require experimental confirmation, based on the imidazo[1,2-a]pyridine scaffold and the sulfonic acid group, potential degradation routes include:
-
Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The electron-rich heterocyclic ring system may be prone to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of various photoproducts.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration or freezing in an inert atmosphere may be advisable.
Q4: Which analytical techniques are best suited for studying the stability and degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is highly recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating the parent compound from its degradation products and quantifying the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural confirmation of isolated degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.
-
Question: Are the unexpected peaks present in the time-zero sample?
-
Answer (Yes): The peaks may correspond to impurities from the synthesis and not degradation products. It is important to characterize the initial purity of the compound.
-
Answer (No): The new peaks are likely degradation products. Proceed with their identification and characterization.
-
-
Question: Do the areas of the new peaks increase over the duration of the stability study while the parent peak area decreases?
-
Answer (Yes): This confirms that the new peaks are degradation products.
-
Answer (No): There might be an issue with the analytical method's precision or sample preparation. It is advisable to review the method validation data.
-
Issue 2: Poor mass balance is observed in a forced degradation study.
-
Question: Are you using a stability-indicating HPLC method?
-
Answer (No): The analytical method may not be able to separate all the degradation products from the parent compound, or some degradation products may not be detected by the detector at the chosen wavelength. A stability-indicating method needs to be developed and validated.[1]
-
Answer (Yes): Proceed to the next question.
-
-
Question: Could the degradation products be volatile or non-UV active?
-
Answer (Yes): Some degradation products may not be detected by a UV detector or could be lost during sample preparation. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS for a more comprehensive analysis.
-
Issue 3: Inconsistent stability results are obtained across different batches of the compound.
-
Question: Have you characterized the impurity profile of each batch?
-
Answer (No): Different batches may have different impurity profiles, and some impurities could catalyze degradation. It is crucial to analyze the impurity profile of each batch.
-
Answer (Yes): If the impurity profiles are different, this could explain the variability. If the profiles are similar, consider environmental factors or variations in experimental conditions.
-
Hypothetical Forced Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | DP-1, DP-2 |
| 0.1 M NaOH | 8 hours | 60°C | 25.8 | DP-3, DP-4 |
| 3% H₂O₂ | 24 hours | Room Temp | 18.5 | DP-5, DP-6 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 8.9 | DP-7 |
| Thermal | 48 hours | 80°C | 5.3 | DP-1 |
DP refers to Degradation Product.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Heat the solid compound or a solution at 80°C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Calculate the percentage degradation and monitor the formation of degradation products.
Visualizations
References
Optimizing reaction conditions for C3-sulfonylation of imidazo[1,2-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the C3-sulfonylation of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the C3-sulfonylation of imidazo[1,2-a]pyridines, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive Catalyst/Reagents: The photocatalyst, electrolyte, or sulfonylation agent may have degraded. - Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. - Insufficient Reaction Time: The reaction may not have been allowed to run to completion. - Poor Substrate Reactivity: Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its nucleophilicity.[1] | - Reagent Quality Check: Use fresh or properly stored reagents. - Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). - Time Study: Monitor the reaction at different time points (e.g., 6h, 12h, 24h) to determine the optimal duration. - Modify Reaction Conditions: For less reactive substrates, consider using a more potent catalyst system or a higher concentration of the sulfonylation agent. |
| Formation of Side Products | - Over-oxidation: In electrochemical methods, excessive voltage can lead to the formation of undesired oxidized byproducts. - Dimerization: Radical-mediated pathways can sometimes lead to the dimerization of the imidazo[1,2-a]pyridine starting material.[2] - Polysulfonylation: Reaction at other positions on the heterocyclic core. | - Optimize Electrochemical Potential: Carefully control the applied voltage or current. Perform cyclic voltammetry to determine the optimal oxidation potential. - Adjust Reagent Stoichiometry: Use a slight excess of the sulfonylation agent to favor the desired cross-coupling over self-coupling. - Control Reaction Time: Shorter reaction times may minimize the formation of polysulfonylated products. |
| Poor Regioselectivity (Sulfonylation at other positions) | - Steric Hindrance: Bulky substituents at the C2 position of the imidazo[1,2-a]pyridine can sometimes hinder C3 functionalization.[3] - Electronic Effects: The electronic nature of substituents on the pyridine ring can influence the position of electrophilic attack. | - Substrate Design: If possible, modify the substrate to have less sterically demanding groups at positions that might compete with C3. - Catalyst/Solvent Screening: Different catalyst and solvent systems can influence the regioselectivity of the reaction. Experiment with various conditions. |
| Difficulty in Product Isolation/Purification | - Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. - Presence of Tarry Byproducts: High temperatures or reactive intermediates can lead to the formation of polymeric materials. | - Optimize Chromatography: Use different solvent systems or chromatographic techniques (e.g., reverse-phase HPLC, preparative TLC). - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Reaction Condition Refinement: Lowering the reaction temperature or using a more selective catalyst can reduce the formation of tars. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for C3-sulfonylation of imidazo[1,2-a]pyridines?
A1: The most prevalent modern methods are electrochemical synthesis and visible-light photoredox catalysis.[1][4] These methods are favored for their relatively mild reaction conditions and functional group tolerance compared to traditional methods that may require harsh oxidants or metal catalysts.[5]
Q2: Which sulfonylation agents are typically used?
A2: Sodium sulfinates are widely used as the sulfonyl source in both electrochemical and photocatalytic methods.[6] Other sources like sulfonyl hydrazides and DABCO-bis(sulfur dioxide) (DABSO) in combination with diaryliodonium salts have also been reported.[1]
Q3: How do substituents on the imidazo[1,2-a]pyridine ring affect the reaction?
A3: The electronic nature of the substituents plays a significant role. Electron-donating groups on the imidazo[1,2-a]pyridine ring generally increase the nucleophilicity of the C3 position and can lead to higher yields.[6] Conversely, strong electron-withdrawing groups can decrease reactivity and may require more forcing reaction conditions.[7]
Q4: Can this reaction be scaled up?
A4: Yes, electrochemical methods, in particular, have been shown to be scalable. For instance, a gram-scale synthesis of a C3-sulfonylated imidazo[1,2-a]pyridine has been successfully demonstrated with high yield.[4][6]
Q5: What is the general mechanism for these reactions?
A5: Both electrochemical and visible-light-induced methods typically proceed through a radical mechanism.[2][8] In the electrochemical approach, the sulfinate is oxidized at the anode to form a sulfonyl radical.[8] In the photocatalytic approach, an excited photocatalyst initiates a single-electron transfer (SET) process to generate the sulfonyl radical from the sulfinate precursor.[1] This sulfonyl radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, and subsequent oxidation and deprotonation afford the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for C3-Sulfonylation
| Method | Sulfonyl Source | Catalyst/Mediator | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Electrochemical | Sodium Arenesulfinates | - (Electrolyte: nBu4NBF4) | CH3CN/DCM | Room Temp | 75-94 | [6] |
| Visible Light | Sodium Triflinate | Ru(bpy)3Cl2 | DMA | Room Temp | 55-91 | [1] |
| Visible Light | Diaryliodonium salts & DABSO | Organic Dye (Eosin Y) | CH3CN | Room Temp | 40-70 | [1] |
| Metal-Free | Sodium Arenesulfinates | - (Electrolyte- & Catalyst-Free) | CH3CN/H2O | 60 | 65-95 | [5] |
Experimental Protocols
Protocol 1: Electrochemical C3-Sulfonylation
This protocol is a general procedure based on reported electrochemical methods.[6]
-
Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine the imidazo[1,2-a]pyridine (0.5 mmol), sodium arenesulfinate (1.0 mmol), and nBu4NBF4 (0.2 M) as the electrolyte.
-
Solvent: Add a mixture of acetonitrile (CH3CN) and dichloromethane (DCM) (e.g., 9:1 v/v, 10 mL).
-
Electrolysis: Stir the mixture at room temperature and apply a constant current of 10 mA.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to obtain the desired C3-sulfonylated product.
Protocol 2: Visible-Light Mediated C3-Sulfonylation
This protocol is a general procedure based on reported photocatalytic methods.[1]
-
Setup: To a reaction vial, add the imidazo[1,2-a]pyridine (0.2 mmol), sodium sulfinate (0.4 mmol), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).
-
Solvent: Add the appropriate solvent (e.g., CH3CN or DMA, 2 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Irradiation: Place the reaction vial under irradiation with a blue LED lamp (40 W) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for C3-sulfonylation.
Caption: A decision tree for troubleshooting low product yield.
Caption: Simplified mechanism for radical C3-sulfonylation.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine-3-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Imidazo[1,2-a]pyridine-3-sulfonic acid.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in Aqueous Buffers
Researchers often encounter challenges in dissolving this compound, a compound of interest in drug discovery, due to its low aqueous solubility. This guide provides a systematic approach to troubleshoot and overcome this issue.
Troubleshooting Workflow
Troubleshooting imidazo[1,2-a]pyridine synthesis common problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product in my imidazo[1,2-a]pyridine synthesis. What are the possible causes and solutions?
A: Low or no yield is a frequent issue in organic synthesis. Several factors related to starting materials, reaction conditions, and the specific synthetic protocol can contribute to this problem.
Troubleshooting Steps & Solutions:
-
Starting Material Quality:
-
Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound. Impurities can interfere with the reaction. It is advisable to purify starting materials if their purity is questionable.
-
Stability: Some starting materials, like α-haloketones, can be unstable. Use fresh or properly stored reagents.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the chosen synthetic method. Some reactions require high temperatures for cyclodehydration, while others proceed at room temperature.[1] If you are using a high-temperature method, ensure your experimental setup reaches and maintains the required temperature. For lower-temperature methods, ensure the reaction is not being overheated, which could lead to decomposition.
-
Solvent: The choice of solvent is critical. Polar solvents like ethanol or DMF are often effective.[2][3] A screening of different solvents may be necessary to find the optimal one for your specific substrates.[2]
-
Catalyst: The type and amount of catalyst can dramatically impact the yield. For metal-catalyzed reactions (e.g., using copper or iodine), ensure the catalyst is active and used in the correct loading.[2][4] In some cases, a catalyst-free method at an elevated temperature might be a viable alternative.[5]
-
Atmosphere: For reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Conversely, some modern syntheses utilize air as the oxidant.[3][6]
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic properties of the substituents on both the 2-aminopyridine and the carbonyl compound can influence reactivity. Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity and can lead to higher yields. Conversely, electron-withdrawing groups on the carbonyl compound can make it more susceptible to nucleophilic attack.
-
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?
A: The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine. Understanding the potential side reactions is key to mitigating them.
Troubleshooting Steps & Solutions:
-
Common Side Products:
-
Polymerization: Aldehydes and other reactive starting materials can be prone to polymerization, especially under harsh reaction conditions.
-
Incomplete Cyclization: The intermediate before the final cyclization step may accumulate if the reaction conditions are not optimal for the cyclization to occur.
-
Over-alkylation: In reactions involving α-haloketones, the product itself can sometimes be further alkylated.
-
-
Minimizing Side Products:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions.
-
Order of Addition: In multi-component reactions, the order of addition of the reagents can be crucial in preventing the formation of undesired intermediates.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products.
-
Temperature Control: As with low yield, precise temperature control can minimize the formation of side products that may be favored at higher or lower temperatures.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my imidazo[1,2-a]pyridine product. What are some effective purification strategies?
A: The purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or side products.
Troubleshooting Steps & Solutions:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. A systematic screening of different solvents and solvent mixtures is recommended.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. However, if the compound is very polar, alumina or reverse-phase silica may provide better separation.
-
Eluent System: A gradient elution is often more effective than an isocratic elution for separating complex mixtures. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Adding a small amount of a more polar solvent like methanol or a base like triethylamine can help to improve the peak shape and separation of basic compounds.
-
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring system allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Automated Flash Chromatography: For more efficient and high-throughput purification, automated flash chromatography systems can be employed.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?
A1: The most common synthetic routes to imidazo[1,2-a]pyridines involve the reaction of a 2-aminopyridine derivative with a compound containing a two-carbon unit that can react with both the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine. Common reaction partners for 2-aminopyridines include α-haloketones, aldehydes, ketones, and alkynes.[5][8]
Q2: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A2: Yes, significant research has been dedicated to developing more environmentally benign synthetic methods. These include:
-
Catalyst-free reactions: Some syntheses can be performed at elevated temperatures without the need for a catalyst.[5]
-
Use of greener solvents: Water has been successfully used as a solvent in some procedures.[7]
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[5]
-
Use of air as an oxidant: Several modern protocols utilize air as a green and readily available oxidant.[3][6]
Q3: How do substituents on the starting 2-aminopyridine affect the reaction?
A3: Substituents on the 2-aminopyridine ring can have a significant impact on the reaction outcome. Electron-donating groups generally enhance the nucleophilicity of the pyridine nitrogen, which can lead to faster reaction rates and higher yields. Conversely, strong electron-withdrawing groups can deactivate the pyridine ring, making the reaction more difficult.
Q4: Can I synthesize substituted imidazo[1,2-a]pyridines in a one-pot reaction?
A4: Yes, many one-pot procedures have been developed for the synthesis of substituted imidazo[1,2-a]pyridines. These often involve multi-component reactions where the starting materials (e.g., a 2-aminopyridine, an aldehyde, and an alkyne) are combined in a single reaction vessel.[6]
Quantitative Data Summary
The following tables summarize reaction conditions from various literature reports on the synthesis of imidazo[1,2-a]pyridines.
Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines [9]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | - | - | 2 | No Reaction |
| 2 | - | H₂O | 2 | No Reaction |
| 3 | NaI | H₂O | 1 | 28 |
| 4 | KI | H₂O | 1 | 33 |
| 5 | CuI | H₂O | 1 | 55 |
| 6 | ZnI₂ | H₂O | 1 | 47 |
| 7 | I₂ (15 mol%) | - | 1.5 | 62 |
| 8 | I₂ (15 mol%) | H₂O | 1.5 | 79 |
| 9 | I₂ (20 mol%) | H₂O | 1 | 96 |
Table 2: Screening of Catalysts for the Synthesis of Imidazo[1,2-a]pyridines [2]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 20 |
| 2 | DBU | Ethanol | Reflux | 10 | 35 |
| 3 | NaHCO₃ | Ethanol | Reflux | 10 | 30 |
| 4 | ZnO | Ethanol | Reflux | 8 | 45 |
| 5 | FeCl₃ | Ethanol | Reflux | 8 | 50 |
| 6 | AlCl₃ | Ethanol | Reflux | 8 | 55 |
| 7 | Copper Silicate | Ethanol | Reflux | 3 | 92 |
Experimental Protocol
Copper-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridine [3]
This protocol is a representative example of a copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine
-
(E)-(2-nitrovinyl)benzene
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminopyridine (1.2 mmol) in DMF (3.0 mL) was added (E)-(2-nitrovinyl)benzene (1.0 mmol) and CuBr (0.05 mmol).
-
The reaction mixture was stirred at 80 °C for 12 hours under an air atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer was washed with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Visualizations
Experimental Workflow
References
- 1. baranlab.org [baranlab.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation in the Groebke–Blackburn–Bienaymé (GBB) reaction for the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Formation of an Unexpected Linear Byproduct, Especially with Aliphatic Aldehydes
Question: I am observing a significant amount of a linear, amide-containing byproduct in my GBB reaction, particularly when using aliphatic aldehydes. What is this byproduct and how can I minimize its formation?
Answer:
The byproduct you are observing is likely a Ugi-type adduct . The GBB reaction and the Ugi four-component reaction (U-4CR) are related isocyanide-based multicomponent reactions, and under certain conditions, the GBB reaction can deviate to form a linear Ugi product instead of the desired fused imidazo[1,2-a]pyridine.[1][2]
Mechanism of Ugi Adduct Formation:
The formation of the Ugi adduct in a GBB reaction mixture is thought to occur when a nucleophile, such as water or a carboxylate anion (which can be present from impurities or acidic catalysts), attacks the nitrilium ion intermediate. This diverts the reaction from the intramolecular cyclization required for the GBB product. Aliphatic aldehydes can be more prone to this side reaction due to the electronic properties of the corresponding imine intermediate.[1][2]
Caption: Competitive pathways leading to the desired GBB product and the Ugi-type byproduct.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Use Anhydrous Conditions | Thoroughly dry all glassware, solvents, and reagents. Consider using a dehydrating agent like trimethyl orthoformate.[3] | The presence of water can act as a nucleophile, promoting the formation of the Ugi-type adduct. |
| Optimize the Catalyst | Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄). The choice of catalyst can significantly influence the reaction pathway.[1] | A suitable catalyst can accelerate the desired intramolecular cyclization, outcompeting the nucleophilic attack that leads to the Ugi byproduct. |
| Solvent Selection | Methanol is a commonly used solvent and can act as a co-catalyst.[4][5] However, if Ugi byproducts are an issue, consider screening less nucleophilic polar aprotic solvents like acetonitrile or DMF, while ensuring sufficient solubility of the reactants. | The solvent can influence the stability of intermediates and transition states. A less nucleophilic solvent may disfavor the Ugi pathway. |
| Temperature Control | Optimize the reaction temperature. Higher temperatures may favor the desired cyclization, but can also lead to degradation.[6] | The rates of the desired and side reactions may have different temperature dependencies. |
Experimental Protocol: Screening of Catalysts to Minimize Ugi Byproduct
-
Set up parallel reactions in small vials, each containing 2-aminopyridine (1.0 eq), the aliphatic aldehyde (1.0 eq), and the isocyanide (1.0 eq) in anhydrous methanol (0.5 M).
-
To each vial, add a different catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, HClO₄) at a loading of 10 mol%.
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the desired imidazo[1,2-a]pyridine to the Ugi-type adduct.
-
Based on the results, select the catalyst that provides the highest ratio of the desired product.
Issue 2: Formation of a Regioisomeric Byproduct
Question: My reaction is producing an isomeric byproduct that is difficult to separate from the desired imidazo[1,2-a]pyridine. What is this and how can I improve the regioselectivity?
Answer:
The isomeric byproduct is likely a regioisomer of the desired product. This arises from the two possible pathways of the initial imine formation between the 2-aminopyridine and the aldehyde. The reaction can proceed through the exocyclic or endocyclic nitrogen of the aminopyridine. While the formation of the imidazo[1,2-a]pyridine via reaction at the exocyclic nitrogen is generally favored, the formation of the "inverse" GBB regioisomer can occur, especially with highly reactive aldehydes like formaldehyde.[7]
Mechanism of Regioisomer Formation:
Caption: Competing pathways for imine formation leading to regioisomeric products.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Substituent Effects on 2-Aminopyridine | The electronic and steric nature of substituents on the 2-aminopyridine ring can influence the regioselectivity. Electron-donating groups may enhance the nucleophilicity of the exocyclic nitrogen, favoring the desired product.[8] | Modifying the electronic properties of the aminopyridine can direct the initial imine formation towards the desired pathway. |
| Aldehyde Reactivity | Be cautious with highly reactive aldehydes like formaldehyde, as they are more prone to reacting at both nitrogen centers.[7] If possible, use a less reactive aldehyde or a formaldehyde equivalent. | Less reactive aldehydes may exhibit greater selectivity for the more nucleophilic exocyclic nitrogen. |
| Reaction Conditions | Systematically vary the catalyst, solvent, and temperature. The regioselectivity can be sensitive to these parameters. | Different reaction conditions can alter the relative rates of the two competing pathways. |
| Purification | If the formation of the regioisomer cannot be completely suppressed, careful optimization of the purification method (e.g., flash chromatography with a specific solvent system, or crystallization) may be necessary to separate the isomers. | Regioisomers can have very similar polarities, making separation challenging. |
Quantitative Data on Regioisomer Formation:
The ratio of regioisomers is highly dependent on the specific substrates and reaction conditions. For example, with 2-aminopyrimidines, the formation of both regioisomers has been observed, with the "normal" GBB product being the major isomer in most cases.[9]
Issue 3: Reaction Mixture Darkens and a Tarry Material Forms
Question: My GBB reaction mixture is turning dark, and I am getting a low yield of the desired product along with a significant amount of an insoluble, tarry substance. What is causing this?
Answer:
The darkening of the reaction mixture and the formation of a tarry material are often indicative of isocyanide polymerization . This side reaction can be promoted by certain Lewis acid catalysts, particularly scandium triflate (Sc(OTf)₃). Phenyl isocyanides are especially susceptible to polymerization.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Catalyst Choice | If isocyanide polymerization is suspected, switch from a strong Lewis acid like Sc(OTf)₃ to a milder Brønsted acid (e.g., p-TsOH, acetic acid) or a different Lewis acid that is less prone to inducing polymerization.[1] | Milder acidic conditions can still catalyze the GBB reaction effectively without promoting the polymerization of the isocyanide. |
| Control of Reactant Addition | Consider adding the isocyanide slowly to the reaction mixture containing the 2-aminopyridine, aldehyde, and catalyst. | This can help to maintain a low concentration of free isocyanide, favoring its reaction with the imine intermediate over self-polymerization. |
| Temperature Management | Avoid excessively high temperatures, as this can accelerate the rate of polymerization. | Running the reaction at a lower temperature may help to suppress this side reaction. |
Frequently Asked Questions (FAQs)
Q1: I am using pyridoxal as my aldehyde and am not getting the expected imidazo[1,2-a]pyridine. Instead, I'm isolating a different heterocyclic product. What is happening?
A1: When pyridoxal is used as the aldehyde component in the GBB reaction, an "unusual" product, a furo[2,3-c]pyridine , is formed instead of the expected imidazo[1,2-a]pyridine.[10][11] This is due to an alternative cyclization pathway involving the phenolic hydroxyl group of pyridoxal.
Mechanism of Furo[2,3-c]pyridine Formation:
Instead of the endocyclic nitrogen of the 2-aminopyridine attacking the nitrilium intermediate, the phenolic hydroxyl group of the pyridoxal moiety acts as the intramolecular nucleophile, leading to the formation of the furan ring.[10][11]
Caption: Reaction pathway for the formation of the furo[2,3-c]pyridine byproduct.
Solution: If the imidazo[1,2-a]pyridine scaffold is the desired target, pyridoxal should be avoided as the aldehyde component. If the furo[2,3-c]pyridine is a desired product, this reaction provides a direct route to this scaffold.
Q2: What is a general workflow for troubleshooting a GBB reaction with low yield and multiple byproducts?
A2: A systematic approach is key to troubleshooting complex multicomponent reactions.
Caption: A logical workflow for troubleshooting byproduct formation in the GBB reaction.
Q3: Are there any general tips for improving the success of GBB reactions?
A3: Yes, here are some general recommendations:
-
Purity of Starting Materials: Ensure the purity of your 2-aminopyridine, aldehyde, and isocyanide. Impurities can lead to side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Stoichiometry: While a 1:1:1 stoichiometry is common, in some cases, using a slight excess of the isocyanide or aldehyde may improve the yield. However, this should be optimized carefully to avoid increasing byproduct formation.
-
Green Chemistry Approaches: Consider using greener solvents and catalysts where possible. Several studies have reported successful GBB reactions in water or under solvent-free conditions, often with the aid of microwave irradiation.[12][13]
Experimental Protocols
General Procedure for the Groebke–Blackburn–Bienaymé Reaction
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask is added the catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 10 minutes. The isocyanide (1.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or reflux) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Characterization of Byproducts
If significant byproducts are observed, it is recommended to attempt their isolation via careful column chromatography. The isolated byproducts can then be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (e.g., HRMS): To confirm the molecular formula.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., amide C=O stretch in a Ugi adduct).
By systematically applying these troubleshooting strategies and analytical methods, you can optimize your Groebke–Blackburn–Bienaymé reactions to achieve higher yields and purity of the desired imidazo[1,2-a]pyridine products.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Imidazo[1,2-a]pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective functionalization of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the imidazo[1,2-a]pyridine scaffold?
The imidazo[1,2-a]pyridine core has several positions available for functionalization, with the C3 position being the most nucleophilic and, therefore, the most common site for electrophilic substitution. The C5 position is the next most reactive site, particularly for radical and some metal-catalyzed reactions. Functionalization at other positions (C2, C6, C7, C8) is also possible but generally requires more specific strategies.[1]
Q2: Why is my C3-functionalization reaction giving low yields?
Low yields in C3-functionalization reactions can arise from several factors:
-
Substrate Reactivity: Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its nucleophilicity, hindering the reaction.
-
Reaction Conditions: Suboptimal temperature, solvent, or catalyst loading can lead to incomplete conversion. For instance, in some multicomponent reactions, higher temperatures and longer reaction times may be necessary to drive the reaction to completion.[2]
-
Instability of Reagents: Some reagents, like diazonium salts used in arylation reactions, are sensitive to temperature and light and may decompose before reacting.[3][4]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: I am observing a mixture of C3 and C5 isomers. How can I improve the regioselectivity for C3?
Achieving high C3-regioselectivity is a common challenge. Here are some strategies:
-
Reaction Type: Electrophilic substitutions and many visible-light-induced reactions strongly favor the C3 position due to its higher electron density.[3][4][5]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal and ligand can significantly influence the regioselectivity. For example, copper(I)-catalyzed arylations have shown to be highly selective for the C3 position.[6]
-
Absence of Directing Groups: For C3-selectivity, avoid using directing groups that are known to favor other positions, such as those designed for C5-functionalization.
Q4: How can I selectively functionalize the C5 position?
Selective C5-functionalization is less common but can be achieved through specific methods:
-
Directing Groups: The use of a directing group is a powerful strategy. For instance, an N-methoxyamide directing group at the C3 position can direct rhodium(III)-catalyzed arylation to the C5 position.[7][8]
-
Radical Reactions: Some radical reactions have shown a preference for the C5 position.[9]
-
Visible-Light Photocatalysis: Specific photocatalytic systems have been developed for C5-alkylation.[4]
Troubleshooting Guides
Problem: Poor Regioselectivity in Metal-Catalyzed Arylation (Mixture of C3 and C5 isomers)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst System | For C3-arylation, ensure you are using a catalyst system known for high C3-selectivity, such as a copper(I)-based catalyst. For C5-arylation, a directing group strategy with a suitable catalyst like Rh(III) is often necessary. | Improved regioselectivity towards the desired isomer. |
| Ligand Effects | The steric and electronic properties of the ligand can influence regioselectivity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. | Identification of a ligand that enhances the desired regioselectivity. |
| Solvent Polarity | The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO). | Optimization of the C3/C5 ratio. |
| Reaction Temperature | Temperature can impact the selectivity of competing reaction pathways. Try running the reaction at a lower or higher temperature to see if it favors one isomer. | Enhanced formation of the desired product. |
Problem: Low Yield in Visible-Light-Induced C3-Functionalization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Photocatalyst | The choice of photocatalyst is crucial. Ensure the selected photocatalyst (e.g., Rose Bengal, Eosin Y, or a metal complex) has the appropriate redox potential for the desired transformation. | Increased reaction efficiency and higher yield. |
| Inadequate Light Source | The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength and is positioned for optimal irradiation of the reaction mixture.[5] | Improved activation of the photocatalyst and enhanced reaction rate. |
| Presence of Quenchers | Oxygen can be a quencher in some photoredox reactions. If necessary, degas the reaction mixture with an inert gas (e.g., argon or nitrogen). Conversely, some reactions require oxygen as an oxidant. | Prevention of catalyst deactivation and increased product formation. |
| Substrate Concentration | High concentrations of reactants can sometimes lead to side reactions or quenching. Try diluting the reaction mixture. | Reduced side product formation and improved yield of the desired product. |
Data Presentation: Comparison of Regioselective Functionalization Methods
Table 1: C3-Arylation of Imidazo[1,2-a]pyridines
| Method | Catalyst/Reagent | Aryl Source | Solvent | Temperature | Yield (%) | Reference |
| Copper-Catalyzed | CuI | Aryl iodides/bromides/triflates | DMF | 110 °C | 60-95 | [6] |
| Visible Light-Induced | Chlorophyll | Diazonium salts | Acetonitrile | Room Temp. | 60-90 | [3][10] |
| Catalyst-Free | Glyoxylic acid, Boronic acid | Boronic acids | Acetonitrile | 110 °C | 40-95 | [2] |
Table 2: C5-Arylation of Imidazo[1,2-a]pyridines
| Method | Directing Group | Catalyst | Aryl Source | Solvent | Temperature | Yield (%) | Reference |
| Rhodium-Catalyzed | N-methoxyamide at C3 | [RhCp*Cl2]2 | Aryl iodides | Dioxane | 100 °C | 55-85 | [7][8] |
Experimental Protocols
Key Experiment 1: Regioselective C5-Arylation using a Directing Group
This protocol is adapted from a rhodium(III)-catalyzed C-H activation approach.[7][8]
Step 1: Synthesis of the N-methoxyamide-directed imidazo[1,2-a]pyridine.
-
To a solution of imidazo[1,2-a]pyridine-3-carboxylic acid in DMF, add HOBt and EDC-HCl.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride and triethylamine.
-
Continue stirring at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify by column chromatography.
Step 2: C5-Arylation.
-
In a sealed tube, combine the N-methoxyamide-directed imidazo[1,2-a]pyridine, the desired aryl iodide, [RhCp*Cl2]2, and AgSbF6.
-
Add dioxane as the solvent.
-
Heat the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C5-arylated product.
Key Experiment 2: Visible-Light-Induced C3-Cyanomethylation
This protocol is based on a visible-light-promoted reaction.[3]
Step 1: Preparation of the reaction mixture.
-
In a reaction vessel, dissolve the substituted imidazo[1,2-a]pyridine and bromoacetonitrile in a suitable solvent such as acetonitrile.
-
Add the photocatalyst (e.g., Eosin Y).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
Step 2: Photoreaction.
-
Place the reaction vessel in front of a blue LED lamp.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC.
Step 3: Work-up and purification.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C3-cyanomethylated imidazo[1,2-a]pyridine.
Visualizations
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integratedpublications.in [integratedpublications.in]
- 6. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 9. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing biological activity of Imidazo[1,2-a]pyridine-3-sulfonic acid with other derivatives
An Objective Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this versatile class of compounds.
Anticancer Activity: A Tale of Diverse Mechanisms
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are varied and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A notable area of investigation is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. For instance, a series of imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent PI3Kα inhibitors.[1][2][3] One such derivative, a thiazole-substituted compound, exhibited an IC50 value of 0.0028 µM for PI3Kα and demonstrated significant anti-proliferative effects against A375 melanoma and HeLa cervical cancer cells with IC50 values of 0.14 µM and 0.21 µM, respectively.[1][2] Another study highlighted a novel imidazo[1,2-a]pyridine derivative that acts as a PI3K/mTOR dual inhibitor, showing significant tumor growth inhibition in xenograft models.
Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest. For example, certain novel imidazo[1,2-a]pyridine compounds were found to inhibit the Akt/mTOR pathway, leading to increased levels of p53 and p21, and ultimately inducing apoptosis in melanoma and cervical cancer cells.[1] Other studies have reported on derivatives that exhibit cytotoxic effects through different mechanisms, such as the modulation of the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[4][5][6]
Comparative Anticancer Activity Data
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiazole-substituted Imidazo[1,2-a]pyridine | PI3Kα (enzyme) | 0.0028 | [2] |
| A375 (Melanoma) | 0.14 | [1][2] | |
| HeLa (Cervical Cancer) | 0.21 | [1][2] | |
| Imidazo[1,2-a]pyridine-3-amine derivative (Compound 12) | HT-29 (Colon Cancer) | 4.15 | [7][8] |
| Imidazo[1,2-a]pyridine-3-amine derivative (Compound 18) | B16F10 (Melanoma) | 14.39 | [7] |
| MCF-7 (Breast Cancer) | 14.81 | [7] | |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (Compound 9d) | MCF-7 (Breast Cancer) | 2.35 | [9] |
| HeLa (Cervical Cancer) | 10.89 | [9] | |
| Imidazo[1,2-a]pyridine derivative (Compound 12b) | Hep-2 (Laryngeal Carcinoma) | 11 | [10] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [10] | |
| MCF-7 (Breast Cancer) | 11 | [10] | |
| A375 (Melanoma) | 11 | [10] |
Antimicrobial Activity: A Broad Spectrum of Action
The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of novel antimicrobial agents with activity against a variety of bacterial and fungal pathogens.
Derivatives incorporating a chalcone moiety have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] In one study, imidazo[1,2-a]pyrimidine chalcone derivatives, close structural analogs, showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when compared to the standard drug Ciprofloxacin.[11]
Furthermore, azo-linked imidazo[1,2-a]pyridine derivatives have been investigated for their antibacterial and antibiofilm activities.[12] One such derivative, 4e, displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) of 0.5–1.0 mg/mL against various bacterial strains, including multidrug-resistant isolates.[12] Molecular docking studies suggested that these compounds may exert their effect by targeting bacterial GyrB.[12]
Other modifications of the imidazo[1,2-a]pyridine core, such as the introduction of pyridine, thiazole, or pyrazole moieties, have also yielded compounds with notable antibacterial potency.[13]
Comparative Antimicrobial Activity Data
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-2-carboxamide derivatives | Mycobacterium tuberculosis | 17 - 30 (µM) | [14] |
| Azo-linked Imidazo[1,2-a]pyridine (Compound 4e) | Gram-positive and Gram-negative bacteria | 500 - 1000 | [12] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Various model bacteria | Not specified in abstract | [13] |
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Not specified in abstract | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the imidazo[1,2-a]pyridine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some imidazo[1,2-a]pyridine derivatives and a general workflow for screening their biological activity.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer imidazo[1,2-a]pyridine derivatives.
Caption: General workflow for the discovery and evaluation of biologically active imidazo[1,2-a]pyridine derivatives.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
A Comparative Guide to the Validation of Imidazo[1,2-a]pyridine Derivatives as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel PI3K inhibitors, with several derivatives demonstrating potent anti-cancer activity.[5][6][7]
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of imidazo[1,2-a]pyridine-based compounds as PI3K inhibitors. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not extensively available in public literature, we will use a well-characterized derivative from this class, herein referred to as Compound A (based on potent compounds identified in literature[6][8]), to illustrate the validation process. This guide compares its performance with established PI3K inhibitors, provides detailed experimental protocols for validation, and visualizes key biological and experimental workflows.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate Class I PI3Ks at the plasma membrane.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][9] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the membrane.[3] This proximity allows PDK1 to phosphorylate Akt, leading to its partial activation. Full activation of Akt requires a second phosphorylation by mTORC2.[3] Activated Akt then modulates a host of downstream targets, including the mTORC1 complex, to promote cell growth, proliferation, and survival.[10] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[10]
Comparative Inhibitory Activity
The validation of a novel inhibitor requires benchmarking against known compounds. The tables below present a comparison of the representative imidazo[1,2-a]pyridine Compound A with established PI3K inhibitors, showcasing both enzymatic inhibition and cellular anti-proliferative effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table summarizes the 50% inhibitory concentrations (IC50) against the four Class I PI3K isoforms. Lower values indicate higher potency.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |
| Compound A (Imidazo[1,2-a]pyridine) | α-selective | ~2-20 | >1000 | >1000 | >1000 |
| Alpelisib (BYL719)[11] | α-selective | 5 | - | - | - |
| Idelalisib[11] | δ-selective | - | - | - | 2.5 |
| Duvelisib[11] | δ/γ-selective | - | - | 2.5 | 49 |
| Copanlisib[11] | Pan-PI3K (α/δ) | 0.5 | 3.7 | 6.4 | 0.7 |
| Buparlisib (BKM120)[11] | Pan-PI3K | 52 | 166 | 262 | 116 |
| LY294002[11][12] | Pan-PI3K | 500 | 970 | - | 570 |
| Wortmannin[11][12] | Pan-PI3K (Irrev.) | ~2-5 | ~2-5 | ~2-5 | ~2-5 |
Note: Data for Compound A is representative of highly potent derivatives from the imidazo[1,2-a]pyridine class reported in scientific literature.[6][8] IC50 values can vary based on assay conditions.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)
This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines by 50%.
| Inhibitor | HCC827 (Lung) | T47D (Breast) | A549 (Lung) | HeLa (Cervical) |
| Compound A (Imidazo[1,2-a]pyridine) | ~0.1 - 0.5 | ~0.5 - 5.0 | >10 | ~1 - 10 |
| Alpelisib (BYL719) | Varies | ~0.5 | Varies | Varies |
| Buparlisib (BKM120) | ~0.4 | ~0.3 | ~1.5 | ~0.8 |
| Copanlisib | ~0.01 | ~0.05 | ~0.1 | Varies |
Note: Data for Compound A is representative of derivatives reported in the literature.[5][6] Cellular IC50 values are dependent on the cell line's genetic background, particularly the status of the PI3K pathway.
Experimental Validation Workflow
A multi-step approach is essential to validate a compound as a specific PI3K inhibitor. The process begins with direct measurement of enzymatic inhibition, proceeds to assessment of cellular effects, and culminates in the confirmation of on-target activity within the cell.
Detailed Experimental Protocols
PI3K HTRF Kinase Assay
This assay quantitatively measures the production of PIP3, the product of PI3K activity, using Homogeneous Time-Resolved Fluorescence (HTRF).[13]
-
Principle: The assay relies on the displacement of a biotinylated PIP3 tracer from a complex containing a GST-tagged PH domain, a Europium (Eu³⁺)-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC). In the absence of enzymatic activity, the complex is intact, and excitation of the Europium donor results in a FRET signal to the APC acceptor. When the PI3K enzyme produces PIP3, it competes with the biotin-PIP3 tracer, disrupting the complex and causing a decrease in the HTRF signal.[13][14]
-
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, etc.)
-
PIP2 substrate
-
ATP
-
Assay Buffer (containing MgCl₂, DTT)
-
Test compound (Imidazo[1,2-a]pyridine derivative) and controls (e.g., LY294002)
-
HTRF Detection Reagents: Eu³⁺-anti-GST antibody, GST-PH domain, Biotin-PIP3, SA-APC
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 0.5 µL of the compound dilutions to the wells of a 384-well plate. Add 0.5 µL of DMSO to "no inhibitor" and "no enzyme" control wells.[13]
-
Enzyme/Substrate Addition: Prepare a master mix of the PI3K enzyme and PIP2 substrate in assay buffer. Add 10 µL of this mix to the test wells and "no inhibitor" wells. Add 10 µL of the substrate-only mix (no enzyme) to the "no enzyme" control wells.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add 10 µL of the HTRF detection mix (containing the Eu³⁺-Ab, GST-PH, Biotin-PIP3, and SA-APC in a stop/detection buffer) to all wells.
-
Final Incubation: Incubate the plate for 4-12 hours at room temperature, protected from light, to allow the detection complex to equilibrate.[14]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15][16]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., T47D, HCC827)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well plates
-
Microplate spectrophotometer
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against compound concentration and calculate the IC50 value.
-
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, confirming that the inhibitor is acting on its intended target within the cellular context.[18]
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt Ser473, Akt Thr308).[19][20] A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
-
Materials:
-
Cancer cells treated with the test compound for a short duration (e.g., 2-24 hours)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Protocol:
-
Cell Lysis: Treat cells with various concentrations of the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration in the supernatant.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total Akt) and a loading control (e.g., anti-Actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition to determine the extent of pathway inhibition.
-
Logical Framework for Validation
Conclusion
The validation of a novel therapeutic agent is a rigorous, multi-faceted process. For the imidazo[1,2-a]pyridine class of compounds, the data indicates a strong potential for potent and selective PI3Kα inhibition.[6][8] By employing the systematic workflow and detailed protocols outlined in this guide—from direct enzymatic inhibition assays to the confirmation of downstream pathway modulation in cancer cells—researchers can robustly validate new chemical entities. The comparative data presented provides the necessary context to evaluate the potency and selectivity of these novel agents against established inhibitors, thereby guiding further pre-clinical and clinical development efforts in the pursuit of more effective cancer therapies.
References
- 1. cusabio.com [cusabio.com]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Comparative study of different synthesis routes for 3-substituted imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, driving continuous innovation in its synthesis. This guide provides a comparative analysis of various synthetic routes to 3-substituted imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
Several powerful strategies have emerged for the synthesis of 3-substituted imidazo[1,2-a]pyridines, each with its own set of advantages and limitations. The most prominent methods include multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction, metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and various "green" chemistry approaches that are catalyst- and solvent-free.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[1]
Groebke–Blackburn–Bienaymé (GBB) Reaction: This three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is one of the most effective methods for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][2] The reaction can be catalyzed by various Lewis or Brønsted acids and is amenable to one-pot procedures.[2][3]
Ugi Reaction: The Ugi reaction is another powerful MCR that can be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives.[4][5] This typically involves a four-component condensation and can be used to introduce a wide range of substituents.
Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions offer a versatile platform for the synthesis of imidazo[1,2-a]pyridines with diverse functionalities.
Palladium-Copper Co-catalyzed Sonogashira Coupling: This methodology allows for the synthesis of 2-substituted imidazo[1,2-a]pyridines through the coupling of 2-amino-1-(2-propynyl)pyridinium bromide with various iodobenzenes.[6]
Green Synthetic Approaches
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods.[7][8]
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for various synthetic routes, including the GBB reaction and catalyst-free condensations.[9][10][11][12]
Catalyst- and Solvent-Free Synthesis: These methods aim to minimize waste and the use of hazardous materials by running reactions under neat conditions or in environmentally benign solvents like water.[13][14]
Formimidamide Chemistry: This approach provides a facile, metal-free route to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines from readily available starting materials.[3][15][16]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to 3-substituted imidazo[1,2-a]pyridines, allowing for a direct comparison of their efficiency.
| Synthetic Route | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Groebke–Blackburn–Bienaymé | 2-aminopyridine, aldehyde, isocyanide | NH₄Cl (20 mol%), EtOH, Sonication, 60 °C | 30 min | 67-86% | [2] |
| Ugi Reaction | 2-aminopyridine, aldehyde, isocyanide, acid | N-hydroxysuccinimide/p-toluenesulfonic acid | Not Specified | High | [4] |
| Sonogashira Coupling | 2-amino-1-(2-propynyl)pyridinium bromide, aryl iodide | Pd(OAc)₂/CuI, Cs₂CO₃, H₂O | Not Specified | Moderate to Good | [6] |
| Microwave-Assisted (GBB) | 2-aminopyridine, aldehyde, isocyanide | NH₄Cl (20 mol%), EtOH, Microwave | 30 min | up to 89% | [10] |
| Microwave-Assisted (Catalyst-Free) | 2-aminonicotinic acid, chloroacetaldehyde | Water, Microwave | 30 min | 92-95% | [9] |
| Catalyst-Free (Deep Eutectic Solvent) | 2-aminopyridine, aldehyde, isocyanide | Urea-choline chloride, 80 °C | 2-6 h | 57-87% | [14] |
| Formimidamide Chemistry | 2-aminopyridine, benzyl halide, DMF-DMA | KOtBu, THF, reflux | 4 h | Good | [3][15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Groebke–Blackburn–Bienaymé Reaction (Sonication-Assisted)
Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine:
To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in ethanol (5 mL) in a sealed vial, cyclohexyl isocyanide (1 mmol) and ammonium chloride (20 mol%) were added. The reaction mixture was then subjected to sonication at 60 °C for 30 minutes. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.[2]
Microwave-Assisted Catalyst-Free Synthesis
Synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid:
A mixture of 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) was subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the precipitated solid was filtered, washed with water, and dried to give the pure product.[9]
Formimidamide Chemistry
General procedure for the synthesis of 3-aryl imidazo[1,2-a]pyridines:
To a solution of the corresponding N-(pyridin-2-yl)formimidamide (1 mmol) in anhydrous THF (10 mL) was added potassium tert-butoxide (1.2 mmol) at room temperature. The reaction mixture was then refluxed for 4 hours. After completion of the reaction, the mixture was cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[3][15][16]
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.
Caption: Pathway for metal-catalyzed Sonogashira coupling.
Caption: General workflow for green synthesis approaches.
Conclusion
The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved through a variety of effective methods. Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, offer high efficiency and atom economy for the synthesis of 3-amino derivatives. Metal-catalyzed reactions provide access to a broad range of substituted analogues. Furthermore, the development of green synthetic protocols, such as microwave-assisted and catalyst-free reactions, addresses the growing need for sustainable chemical processes. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and experimental insights to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An Update on the Recent Green Synthetic Approaches for Imidazo[1,...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. connectjournals.com [connectjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chem.msu.ru [chem.msu.ru]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 16. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Imidazo[1,2-a]pyridine-3-sulfonic acid
This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Imidazo[1,2-a]pyridine-3-sulfonic acid. The cross-validation of these analytical methods is crucial for ensuring data consistency, accuracy, and efficiency in pharmaceutical quality control and drug development. This document outlines detailed experimental protocols, presents a comparative analysis of their performance data, and illustrates the logical workflow of the cross-validation process.
Introduction to this compound and Analytical Considerations
Imidazo[1,2-a]pyridine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with some, like Zolpidem, being well-established drugs. The sulfonic acid moiety in this compound introduces high polarity, which requires careful consideration in the development of robust analytical methods for its quantification in various matrices. The cross-validation of different analytical techniques, such as HPLC and UPLC, is essential when transferring methods between laboratories or upgrading instrumentation to ensure the reliability and comparability of the generated data.
Data Presentation: A Comparative Analysis of HPLC and UPLC Methods
The following table summarizes the performance characteristics of a hypothetical, yet scientifically plausible, HPLC method and a corresponding UPLC method for the analysis of this compound. The UPLC method demonstrates significant improvements in terms of speed, sensitivity, and efficiency.
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Reportable |
| Run Time (minutes) | 12 | 3 | - |
| Solvent Consumption (mL/run) | ~12 | ~1.5 | - |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for the reliable quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 5% B to 40% B over 8 minutes, followed by a 2-minute hold and a 2-minute re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Standard and Sample Preparation: Standards and samples are dissolved in a diluent of Water:Acetonitrile (90:10 v/v).
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This UPLC method is a transfer from the established HPLC method, aiming for significantly faster analysis times while maintaining or improving separation performance.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: Scaled from the HPLC method to maintain equivalent separation. 5% B to 40% B over 2 minutes, followed by a 0.5-minute hold and a 0.5-minute re-equilibration.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Standard and Sample Preparation: Standards and samples are dissolved in a diluent of Water:Acetonitrile (90:10 v/v).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the workflow for the cross-validation of the two analytical methods and the logical relationship between the key performance parameters.
Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.
Caption: Logical comparison of HPLC and UPLC performance characteristics.
Conclusion
The cross-validation of the hypothetical HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in run time and solvent consumption, leading to increased laboratory throughput and reduced operational costs. Furthermore, the UPLC method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values. The validation data confirms that both methods are accurate and precise, with the UPLC method providing results that are comparable to the established HPLC method. Therefore, the transfer from the HPLC to the UPLC method is justified and recommended for the routine analysis of this compound, enabling more efficient and sensitive quantification.
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Analogs: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. These compounds, synthetic analogs of purines, have been extensively investigated for their ability to inhibit various protein kinases and other cellular targets, thereby interfering with cancer cell proliferation and survival. This guide provides a comparative analysis of the in vitro and in vivo efficacy of key imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies.
Data Summary: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine analogs, highlighting their potency in enzymatic assays, cell-based proliferation assays, and their efficacy in preclinical animal models.
In Vitro Activity Data
| Compound/Analog | Target(s) | Assay Type | IC50/EC50 (nM) | Cell Line(s) | Reference |
| PI3Kα Inhibitor | PI3Kα | Kinase Assay | 2 | T47D (Breast Cancer) | [1] |
| Cell Proliferation | >10,000 | T47D (Breast Cancer) | [1] | ||
| GSK1070916 | Aurora B/C, Aurora A | Kinase Assay | 0.38 (B), 1.5 (C), 492 (A) | - | [2] |
| Cell Proliferation | 7 | A549 (Lung Cancer) | [2] | ||
| CCT137690 | Aurora A, B, C | Kinase Assay | 15 (A), 25 (B), 19 (C) | SW620 (Colon Cancer) | [2] |
| Compound 27e | Aurora A, B; FLT3 | Kinase Assay (Kd) | 7.5 (A), 48 (B), 6.2 (FLT3) | HCT116 (Colon), MV4-11 (AML) | [2] |
| Cell Proliferation | 300 (HCT116), 291 (MV4-11) | HCT116, MV4-11 | [2] | ||
| COX-2 Inhibitor (5j) | COX-2 | Enzyme Inhibition | 50 | - | [3] |
| Anti-TB Compound (18) | Mtb | MIC Assay | <5 | Mtb H37Rv | [4] |
| PI3K/mTOR Dual Inhibitor (15a) | PI3K/mTOR | Kinase Assay | - | HCT116, HT-29 (Colon) | [5] |
In Vivo Activity Data
| Compound/Analog | Animal Model | Xenograft Cell Line | Dosing Regimen | Outcome | Reference |
| PI3Kα Inhibitor | Mice | HeLa (Cervical Cancer) | 50 mg/kg | Significant tumor growth inhibition | [1] |
| GSK1070916 | Nude Mice | HCT116 (Colon Cancer) | i.p. administration | Complete or near-complete tumor regression | [2] |
| COX-2 Inhibitor (5j) | - | - | - | ED50: 12.38 mg/kg (analgesic activity) | [3] |
| PI3K/mTOR Dual Inhibitor (15a) | - | HCT116, HT-29 (Colon) | Oral | Significant tumor growth inhibition | [5] |
Key Signaling Pathways and Experimental Workflows
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine analogs.
Many imidazo[1,2-a]pyridine derivatives function as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5] By targeting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and tumor growth.[1]
Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Certain analogs, such as MIA, have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[6] This pathway is crucial in regulating the expression of pro-inflammatory enzymes like iNOS and COX-2, which are also implicated in cancer progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of imidazo[1,2-a]pyridine analogs.
In Vitro Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of imidazo[1,2-a]pyridine analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a defined period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy, human tumor xenograft models in immunocompromised mice are frequently utilized.
-
Cell Implantation: A suspension of human cancer cells (e.g., HCT116 colon cancer) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[2][5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the imidazo[1,2-a]pyridine analog or a vehicle control. Administration can be via various routes, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule.[2][5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined duration. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.[2][5]
Caption: General experimental workflow for the evaluation of imidazo[1,2-a]pyridine analogs.
This guide provides a snapshot of the current research landscape for imidazo[1,2-a]pyridine analogs. The presented data and methodologies underscore the therapeutic potential of this chemical scaffold and highlight the importance of a multi-faceted approach, combining in vitro and in vivo studies, for the successful development of novel drug candidates. The diverse biological activities, including the inhibition of key kinases and modulation of inflammatory pathways, make imidazo[1,2-a]pyridines a promising area for future drug discovery efforts.[7][8]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Sulfonated vs. Carboxylated Imidazo[1,2-a]pyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its versatile nature allows for extensive functionalization, with carboxylated and sulfonated derivatives being of particular interest due to the influence of these acidic moieties on physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of these two classes of imidazo[1,2-a]pyridine derivatives, summarizing their synthesis, experimental data, and potential therapeutic applications.
The introduction of carboxyl and sulfonyl groups can significantly impact a molecule's acidity, polarity, and ability to interact with biological targets. While carboxylated imidazo[1,2-a]pyridines have been extensively studied, directly sulfonated analogues with a sulfonic acid group (-SO3H) are less common in the literature. Therefore, this comparison will focus on imidazo[1,2-a]pyridines functionalized with sulfonyl-containing groups, such as sulfonamides and sulfonylhydrazones, which also impart acidic characteristics and have shown significant therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the key differences and reported biological activities of carboxylated and sulfonyl-containing imidazo[1,2-a]pyridines.
Table 1: General Properties and Synthesis
| Feature | Carboxylated Imidazo[1,2-a]pyridines | Sulfonyl-Containing Imidazo[1,2-a]pyridines |
| Typical Functional Group | Carboxylic Acid (-COOH), Carboxamide (-CONH2) | Sulfonamide (-SO2NHR), Sulfonylhydrazone (-SO2NHN=CR2) |
| Acidity (pKa) | Generally weaker acids | Generally stronger acids |
| Synthesis | - Hydrolysis of ester or nitrile precursors- Palladium-catalyzed carbonylation of halo-imidazo[1,2-a]pyridines- Groebke–Blackburn–Bienaymé reaction | - Reaction of amino-imidazo[1,2-a]pyridines with sulfonyl chlorides- Condensation of imidazo[1,2-a]pyridine hydrazides with sulfonyl chlorides |
Table 2: Biological Activity - Anticancer Agents
| Compound Class | Target/Mechanism of Action | Cell Line | Reported IC50 |
| Carboxylated (Amide) | PI3Kα Inhibition | A375 (Melanoma) | 0.14 µM[1] |
| Carboxylated (Amide) | PI3Kα Inhibition | HeLa (Cervical) | 0.21 µM[1] |
| Sulfonyl-Containing | PI3K p110α Inhibition | - | 0.26 nM (for compound 8h)[2] |
| Sulfonyl-Containing | PI3K p110α Inhibition | - | 0.30 nM (for compound 8c)[2] |
| Carboxylated Hybrid | Cytotoxicity | A549 (Lung) | 50.56 µM (for compound HB9) |
| Carboxylated Hybrid | Cytotoxicity | HepG2 (Liver) | 51.52 µM (for compound HB10) |
Table 3: Biological Activity - Antitubercular Agents
| Compound Class | Target/Mechanism of Action | Strain | Reported MIC |
| Carboxylated (Amide) | Unknown | M. tuberculosis H37Rv | 0.045 µM (for compound 7)[3] |
| Carboxylated (Amide) | QcrB Inhibition | M. tuberculosis (DS) | 0.069–0.174 µM |
| Sulfonyl-Containing (Sulfonamide) | Unknown | M. tuberculosis H37Rv | 0.4 µg/mL (for compound IPS-1)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of carboxylated and sulfonyl-containing imidazo[1,2-a]pyridines.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides (General Procedure)
A common route to imidazo[1,2-a]pyridine-3-carboxamides involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.
Protocol:
-
To a solution of the respective 2-aminopyridine (1.0 eq.) and aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), a catalytic amount of an acid catalyst (e.g., scandium triflate or p-toluenesulfonic acid) is added.
-
The mixture is stirred at room temperature for a designated period to facilitate imine formation.
-
An isocyanide (1.1 eq.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative, which can be a carboxamide precursor.
Synthesis of Imidazo[1,2-a]pyridine Sulfonamides (General Procedure)
Imidazo[1,2-a]pyridine sulfonamides can be synthesized from the corresponding 3-aminoimidazo[1,2-a]pyridine precursors.
Protocol:
-
To a solution of a 3-aminoimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane) at 0 °C, the desired sulfonyl chloride (1.1 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure imidazo[1,2-a]pyridine sulfonamide.
Visualizing the Science: Diagrams and Pathways
Visual representations are invaluable for understanding complex chemical and biological processes. The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a representative signaling pathway targeted by these compounds.
Caption: Synthetic route to carboxylated imidazo[1,2-a]pyridines.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for the development of potent and selective agents targeting a range of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of the selectivity of representative compounds based on the imidazo[1,2-a]pyridine and closely related scaffolds against a panel of kinases. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not publicly available, this guide focuses on derivatives with published selectivity profiles to illustrate the broader characteristics of this compound class.
Comparative Kinase Selectivity Data
The following tables summarize the inhibitory activity of representative imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives against their primary targets and a panel of related kinases. This data is crucial for understanding the selectivity profile and potential off-target effects of these compounds.
Table 1: Selectivity Profile of an Imidazo[4,5-b]pyridine-Based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1]
| Kinase Target | Kd (nM) | Primary Target(s) |
| FLT3 | 6.2 | Yes |
| AURKA (Aurora A) | 7.5 | Yes |
| FLT3 (D835Y) | 14 | Yes |
| FLT3 (ITD) | 38 | Yes |
| AURKB (Aurora B) | 48 | Yes |
| FLT1 | - | No |
| JAK2 | - | No |
| RET | - | No |
| PDGFRB | - | No |
| Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. Data is derived from KINOMEscan technology.[1] |
Table 2: Selectivity Profile of Imidazo[1,2-a]pyridine-thiophene Derivatives (Compounds 5e and 5g) [2]
| Kinase Target | Compound 5e IC50 (nM) | Compound 5g IC50 (nM) | Primary Target |
| FLT3 | 1.2 | 11.2 | Yes |
| NEK2 | >1000 | >1000 | No |
| CDK2 | >1000 | >1000 | No |
| GSK3β | >1000 | >1000 | No |
| ROCK1 | >1000 | >1000 | No |
| PKA | >1000 | >1000 | No |
| CAMK2δ | >1000 | >1000 | No |
| IC50 is the half-maximal inhibitory concentration; a lower IC50 indicates a more potent inhibitor. Data obtained from in vitro biochemical assays.[2] |
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a panel of kinases, based on a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km of the specific kinase being tested.
-
Kinase Solution: Dilute the recombinant kinase enzyme to a working concentration in kinase buffer.
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., Imidazo[1,2-a]pyridine derivative) in DMSO. Further dilute this series in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
2. Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted kinase solution (e.g., 2.5 µL) to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP solution (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL), which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for in vitro kinase selectivity profiling.
Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a primary target for many imidazo[1,2-a]pyridine-based inhibitors. Its signaling pathway is critical in the proliferation and survival of hematopoietic cells.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
References
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
A detailed examination of in silico studies reveals the potential of imidazo[1,2-a]pyridine derivatives as versatile therapeutic agents. This guide synthesizes findings from multiple comparative docking studies, offering insights into their binding affinities against various biological targets implicated in cancer, tuberculosis, and bacterial infections.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Molecular docking studies are crucial in elucidating the binding modes and predicting the inhibitory potential of these derivatives against specific protein targets. This guide provides a comparative overview of such studies, presenting key quantitative data, experimental protocols, and visualizing a relevant biological pathway to aid researchers and drug development professionals.
Comparative Docking Performance
The following tables summarize the docking scores and binding affinities of various imidazo[1,2-a]pyridine derivatives against several key protein targets. These results highlight the most promising compounds from different studies and provide a basis for further investigation.
| Study Focus | Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Anticancer | Compound 6h | MARK4 | - | - | [3] |
| Compound 6a | MARK4 | - | - | [3] | |
| Compound HB7 | LTA4H | 3U9W | -11.237 | [4] | |
| Original Ligand | LTA4H | 3U9W | -6.908 | [4] | |
| Compound I-11 | KRAS G12C | - | - | [5] | |
| Antitubercular | Compound PF19 | ATP Synthase | Homology Model | -9.97 | [6] |
| Bedaquiline | ATP Synthase | Homology Model | -10.08 | [6] | |
| Designed M3 | ATP Synthase | Homology Model | -9.82 | [6] | |
| Compound 6a | InhA | - | - | [7] | |
| Compound 6k | InhA | - | - | [7] | |
| Compound 5j | InhA | - | - | [8] | |
| Compound 5l | InhA | - | - | [8] | |
| Compound 5q | InhA | - | - | [8] | |
| Antibacterial | Compound 9a | DNA Gyrase B | - | - | [9] |
| Compound 4b | GyrB | - | -10.4 | [10] | |
| Anti-inflammatory | Compound 5 | COX-2 | - | - | [11] |
| Compound 2 | COX-2 | - | - | [11] |
Experimental Protocols: A Closer Look at Molecular Docking
The methodologies employed in molecular docking are critical for the reliability of the results. Below are the detailed protocols from some of the cited studies.
Study on Anticancer Activity against LTA4H[4]
-
Software: Molecular Operating Environment (MOE)
-
Protein Preparation: The 3D structure of human leukotriene A-4 hydrolase (LTA4H) was obtained from the Protein Data Bank (PDB ID: 3U9W).
-
Ligand Preparation: The imidazo[1,2-a]pyridine hybrids (HB1-HB10) were designed and their 3D structures were generated.
-
Docking Protocol: The prepared ligands were docked into the active site of LTA4H. The binding interactions and docking scores were analyzed to determine the binding affinity. The RMSD analysis was also performed to compare the docked conformation with the original ligand.
Study on Antitubercular Activity against ATP Synthase[6]
-
Software: Not explicitly stated, but common tools like AutoDock or Schrödinger suite are often used for such studies.
-
Protein Preparation: A homology model of F1F0 ATP synthase from Mycobacterium tuberculosis was generated and validated using tools like Ramachandran plot, ERRAT plot, and ProSA.
-
Ligand Preparation: A dataset of 30 imidazo[1,2-a]pyridine derivatives with known pIC50 values was used.
-
Docking Protocol: The ligands were docked into the active site of the homology modeled ATP synthase. The docking scores were calculated and compared with the standard drug, bedaquiline. 3D-QSAR models were also generated to understand the structure-activity relationship.
Study on Antibacterial Activity against DNA Gyrase[9]
-
Software: AutoDock 4.2.6
-
Protein Preparation: The crystal structure of the bacterial beta subunit of DNA gyrase was used as the target.
-
Ligand Preparation: A series of imidazo[1,2-a]pyridine derivatives were synthesized and their structures were prepared for docking.
-
Docking Protocol: Molecular docking studies were performed to understand the binding mode of the synthesized compounds with the active site of DNA gyrase. The docked conformations were analyzed using Visual Molecular Dynamics (VMD).
Visualizing the Mechanism: KRAS Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of KRAS G12C, a key driver in many cancers.[5] The diagram below illustrates a simplified KRAS signaling pathway, which is often targeted in cancer therapy.
Caption: Simplified KRAS signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Molecular Docking
The following diagram outlines a typical workflow for performing a comparative molecular docking study.
Caption: A typical workflow for a comparative molecular docking study.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Drug-Like Properties of Imidazo[1,2-a]pyridine-3-sulfonic acid and Its Precursors
For Immediate Publication
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" due to its presence in numerous compounds with a wide therapeutic spectrum, including anti-inflammatory, anticancer, and anti-infective agents.[1][2][3] The journey from a promising chemical scaffold to a viable drug candidate, however, is contingent on a thorough evaluation of its drug-like properties. These properties, which encompass absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a compound's in vivo efficacy and safety.[4]
This guide provides a detailed comparative assessment of the drug-like properties of Imidazo[1,2-a]pyridine-3-sulfonic acid against its key precursors: Imidazo[1,2-a]pyridine and 2-aminopyridine. By examining key physicochemical and in vitro ADME parameters, this analysis aims to offer researchers and drug development professionals a clear perspective on how chemical modifications, specifically sulfonation, can modulate the pharmacological potential of this important heterocyclic system.
Physicochemical Properties and Lipinski's Rule of Five
A foundational approach to assessing the drug-like character of a compound is the application of Lipinski's Rule of Five.[5][6] This rule establishes that for a compound to be likely orally active, it should generally not violate more than one of the following criteria: a molecular weight under 500 Daltons, a LogP value below 5, no more than five hydrogen bond donors, and no more than ten hydrogen bond acceptors.[5][6] While not a definitive predictor of drug success, it serves as an essential initial screening tool.[5]
The introduction of a sulfonic acid group in this compound dramatically alters its physicochemical profile compared to its precursors. This modification increases molecular weight and significantly enhances polarity, as evidenced by a lower calculated LogP (cLogP). This increased polarity is expected to improve aqueous solubility but may negatively impact membrane permeability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.53 | 1 | 2 | 0 |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 118.14 | 1.45 | 0 | 2 | 0 |
| This compound | C₇H₆N₂O₃S | 198.20 | -1.50 | 1 | 5 | 0 |
| Note: cLogP values are estimated and can vary based on the calculation method. The data presented serves as a comparative illustration. |
In Vitro ADME Properties: A Comparative Overview
Beyond simple physicochemical parameters, a suite of in vitro assays is essential for a more comprehensive understanding of a compound's ADME profile.[7][8] These assays provide crucial data on solubility, permeability, metabolic stability, and potential toxicity.
| Property | 2-Aminopyridine | Imidazo[1,2-a]pyridine | This compound | Significance in Drug Discovery |
| Aqueous Solubility | High | Moderate | Very High (Predicted) | Crucial for absorption and formulation; a solubility >60 µg/mL is often considered a good starting point.[9][10] |
| Permeability (e.g., Caco-2) | Moderate | High | Low (Predicted) | Predicts intestinal absorption and the ability to cross biological membranes to reach the target site.[11][12] |
| Metabolic Stability (e.g., Liver Microsomes) | Varies | Generally stable, but susceptible to metabolism | High (Predicted) | Determines the compound's half-life in the body; high stability can lead to longer duration of action.[13][14] |
| Cytotoxicity (e.g., MTT Assay) | Low to Moderate | Varies with substitution | Generally Low (Predicted) | An early indicator of potential toxicity; high cytotoxicity can terminate a drug development program.[15][16] |
The sulfonation of the imidazo[1,2-a]pyridine core is predicted to significantly enhance aqueous solubility, a favorable property for intravenous formulations. However, the increased polarity is likely to reduce passive permeability across the intestinal epithelium, potentially limiting oral bioavailability. The sulfonic acid moiety may also render the molecule less susceptible to Phase I metabolic enzymes like cytochrome P450s, thus increasing its metabolic stability.[13][14]
Experimental Protocols
The assessment of drug-like properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key in vitro assays discussed.
Aqueous Solubility Assay (Kinetic Method)
-
Principle: This high-throughput method assesses how readily a compound precipitates when an organic solvent stock solution (typically DMSO) is introduced into an aqueous buffer.[17][18]
-
Protocol:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Allow the solution to incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of the solution using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm). Increased light scattering or absorbance indicates precipitation.
-
Alternatively, the solution can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is quantified using LC-MS/MS.[17]
-
Caco-2 Permeability Assay
-
Principle: This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12] It measures the rate of a compound's transport across this cell monolayer.[19]
-
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A→B): The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber.
-
Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[11]
-
Metabolic Stability Assay (Liver Microsomes)
-
Principle: This assay evaluates a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are subcellular fractions containing high concentrations of cytochrome P450 (CYP) enzymes.
-
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a co-factor, typically NADPH.[14]
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.
-
Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound over time is used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[20]
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[16][22]
-
Protocol:
-
Cell Seeding: A chosen cell line (e.g., HepG2 for liver toxicity) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
-
Visualized Workflows and Pathways
To further clarify the experimental and logical processes involved in this assessment, the following diagrams are provided.
Caption: General workflow for assessing drug-like properties.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for the microsomal metabolic stability assay.
Caption: Imidazo[1,2-a]pyridines can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[23][24]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. criver.com [criver.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Safety Operating Guide
Essential Guide to the Safe Disposal of Imidazo[1,2-a]pyridine-3-sulfonic acid
For researchers and scientists in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents such as Imidazo[1,2-a]pyridine-3-sulfonic acid are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing immediate safety concerns and logistical operations.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on information for structurally related compounds, including pyridine and sulfonic acid derivatives. It is imperative to consult the official SDS for the specific compound and your institution's Environmental Health and Safety (EHS) office before handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the potential hazards and to use appropriate personal protective equipment (PPE). Pyridine derivatives can be flammable, toxic, and irritants, while sulfonic acids are corrosive.[1] Therefore, this compound should be handled as a hazardous chemical.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] | To prevent skin contact. |
| Body Protection | A fully-buttoned lab coat.[1][2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood.[1][2] | To minimize the risk of inhalation of vapors or dust. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Assess: Evacuate the immediate area and assess the extent of the spill.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the required PPE.
-
Contain the Spill:
-
Collect Waste: Carefully collect the contaminated absorbent material or the swept solid into a designated, leak-proof hazardous waste container.[4]
-
Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[4]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] The recommended method is through a licensed chemical waste disposal service.[3] Do not dispose of this chemical down the drain. [4]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents, strong bases, and amines.[5][6]
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed, and compatible container.[3][5]
-
Liquid Waste (Solutions): Collect solutions in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.[3]
-
Contaminated Labware: Dispose of any materials that have come into direct contact with the chemical in a designated solid chemical waste container.[3]
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[5][7]
-
-
Storage:
-
Arranging for Professional Disposal:
-
Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[4]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4]
-
Once triple-rinsed, and after defacing the chemical label, the container can typically be disposed of as regular trash. Always confirm this procedure with your local EHS regulations.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Imidazo[1,2-a]pyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Imidazo[1,2-a]pyridine-3-sulfonic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its core chemical structures: pyridine and sulfonic acid. Pyridine-containing compounds can be hazardous, and sulfonic acids are known to be corrosive.[1][2] Strict adherence to these guidelines is essential to ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is expected to be a hazardous substance. Based on the hazards of related compounds like Pyridine-3-sulfonic acid, it should be treated as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4] Contact with skin or eyes, inhalation, or ingestion should be strictly avoided.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are recommended.[5] Butyl rubber gloves may also be suitable.[7] Ensure gloves are appropriate for handling corrosive materials. |
| Eye/Face Protection | Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles if there is a splash hazard. |
| Skin and Body Protection | Wear a fully-buttoned lab coat or a chemical-resistant suit.[7][8] Ensure there is no exposed skin. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is operational.[7]
-
An emergency eyewash station and safety shower must be readily accessible and located within the immediate work area.[3]
-
Keep the compound away from heat, sparks, and open flames.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[3][4]
-
-
Handling the Compound :
-
In Case of a Spill :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal : Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
